molecular formula C12H19NO B13089322 Butyl(2-phenoxyethyl)amine

Butyl(2-phenoxyethyl)amine

Número de catálogo: B13089322
Peso molecular: 193.28 g/mol
Clave InChI: ZLSMMWYMLSWCKW-UHFFFAOYSA-N
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Descripción

Butyl(2-phenoxyethyl)amine is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butyl(2-phenoxyethyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyl(2-phenoxyethyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C12H19NO

Peso molecular

193.28 g/mol

Nombre IUPAC

N-(2-phenoxyethyl)butan-1-amine

InChI

InChI=1S/C12H19NO/c1-2-3-9-13-10-11-14-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3

Clave InChI

ZLSMMWYMLSWCKW-UHFFFAOYSA-N

SMILES canónico

CCCCNCCOC1=CC=CC=C1

Origen del producto

United States
Foundational & Exploratory

Technical Guide: Mechanism of Action of Butyl(2-phenoxyethyl)amine in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Butyl(2-phenoxyethyl)amine (CAS 32599-67-0), a lipophilic secondary amine structurally homologous to class Ib antiarrhythmics and ether-linked local anesthetics.

While not a marketed pharmaceutical under a common trade name, this compound serves as a critical pharmacological probe and structural scaffold in medicinal chemistry. Its mechanism of action (MoA) is defined by its interaction with voltage-gated sodium channels (Nav) and monoamine modulatory systems.

Executive Summary

Butyl(2-phenoxyethyl)amine is a bioactive organic amine characterized by a phenoxy-ether linkage connecting a lipophilic aromatic ring to a secondary butylamine moiety. In biological systems, it functions primarily as a state-dependent blocker of Voltage-Gated Sodium Channels (Nav) , exhibiting pharmacodynamics analogous to Pramoxine and Mexiletine .

Beyond ion channel modulation, the phenoxyethylamine scaffold possesses affinity for monoaminergic transporters and specific G-protein coupled receptors (GPCRs), making it a relevant probe for investigating structure-activity relationships (SAR) in pain management and neuropharmacology.

Chemical Property Data
IUPAC Name N-butyl-2-phenoxyethanamine
CAS Number 32599-67-0
Molecular Formula C₁₂H₁₉NO
Molecular Weight 193.29 g/mol
Predicted pKa ~9.5 (Secondary Amine)
LogP ~2.8 - 3.2 (Lipophilic)
Primary Target Voltage-Gated Sodium Channels (Nav1.x)

Structural Pharmacophore & Physicochemical Basis

The biological activity of Butyl(2-phenoxyethyl)amine is dictated by its tripartite structure, which adheres to the classic Löfgren’s classification for local anesthetics:

  • Lipophilic Domain (Phenoxy Group): Facilitates penetration into the lipid bilayer of the neuronal membrane.

  • Intermediate Chain (Ethyl Ether): The ether linkage (-O-CH₂-CH₂-) provides rotational flexibility and distinguishes it from amide/ester anesthetics, conferring resistance to plasma esterases.

  • Hydrophilic Domain (Secondary Butylamine): The ionizable nitrogen acts as the "warhead." At physiological pH (7.4), the molecule exists in equilibrium between its uncharged (lipophilic) and cationic (hydrophilic) forms.

The Ion Trapping Mechanism

The high pKa (~9.5) ensures that >99% of the compound is protonated (cationic) at physiological pH. However, the uncharged fraction is essential for crossing the axonal membrane. Once intracellular, the molecule re-protonates, and the cationic form binds to the channel pore.

Primary Mechanism of Action: Nav Channel Blockade

The dominant mechanism in excitable tissues (neurons, cardiomyocytes) is the blockade of voltage-gated sodium channels.

Binding Site & Kinetics
  • Target: The intracellular vestibule of the Nav alpha subunit, specifically residues on the S6 transmembrane segment of Domain IV.

  • State Dependence: The compound exhibits use-dependent block (phasic block). It binds with higher affinity to the Open and Inactivated states of the channel than to the Resting state.

    • High-Frequency Stimulation: As neurons fire rapidly (e.g., in pain signaling), the channel spends more time in the open/inactivated state, increasing the drug's binding access.

  • Modulation: By occluding the pore, it inhibits the influx of Na⁺ ions, preventing the rapid phase of depolarization and halting action potential propagation.

Pathway Visualization

The following diagram illustrates the "Hydrophobic Pathway" (membrane access) and "Hydrophilic Pathway" (cytoplasmic access) utilized by Butyl(2-phenoxyethyl)amine.

MoA_Nav_Blockade Extracellular Extracellular Space (pH 7.4) Drug_Charged_Ex Drug (Cationic) Hydrophilic Extracellular->Drug_Charged_Ex Major Form (>99%) Membrane Lipid Bilayer Drug_Neutral_In Drug (Uncharged) Membrane->Drug_Neutral_In Translocation Intracellular Intracellular Cytoplasm (pH 7.2) Drug_Neutral_Ex Drug (Uncharged) Lipophilic Drug_Neutral_Ex->Membrane Diffusion Drug_Charged_Ex->Drug_Neutral_Ex Deprotonation Drug_Charged_In Drug (Cationic) Active Blocker Drug_Neutral_In->Drug_Charged_In Re-protonation Nav_Channel Nav Channel Pore (S6 Segment) Drug_Charged_In->Nav_Channel Binds to Open/Inactivated State ActionPotential Action Potential Propagation Nav_Channel->ActionPotential Inhibits Na+ Influx

Caption: Kinetic pathway of Butyl(2-phenoxyethyl)amine accessing the intracellular Nav binding site via the membrane phase.

Secondary Pharmacological Targets

While Nav blockade is the primary effect, the phenoxyethylamine scaffold is "promiscuous" and interacts with other systems.

Monoamine Transporter Modulation

Phenoxy-alkyl-amines structurally resemble the neurotransmitters dopamine and serotonin.

  • Mechanism: The butyl chain provides steric bulk that may occlude the substrate binding site of the Dopamine Transporter (DAT) or Serotonin Transporter (SERT) .

  • Effect: Weak inhibition of reuptake, potentially increasing synaptic concentrations of monoamines. This is a common "off-target" effect for local anesthetics of this class.

Calmodulin Antagonism

Lipophilic cationic amphiphiles are known antagonists of Calmodulin (CaM) .

  • Mechanism: The hydrophobic phenoxy group binds to the Ca²⁺-exposed hydrophobic patches of Calmodulin, while the cationic amine interacts with acidic residues.

  • Consequence: Inhibition of CaM-dependent enzymes (e.g., CaMKII, calcineurin), which can alter calcium signaling pathways in smooth muscle and neuronal tissue.

Experimental Validation Protocols

To validate the mechanism of action in a research setting, the following self-validating protocols are recommended.

Whole-Cell Patch Clamp (Nav Inhibition)

This protocol quantifies the IC50 and state-dependence of the block.

  • Preparation: Transfect HEK293 cells with human Nav1.7 cDNA.

  • Solutions:

    • Pipette (Intracellular): CsF-based solution (blocks K+ currents).

    • Bath (Extracellular): Standard Tyrode’s solution.

  • Protocol (Voltage Step):

    • Hold membrane at -120 mV (Resting state).

    • Pulse to 0 mV for 20ms (activates channels).

    • Apply Butyl(2-phenoxyethyl)amine (1 µM - 100 µM) via perfusion.

  • Protocol (Use-Dependence):

    • Apply a train of pulses (10 Hz) to 0 mV.

    • Validation metric: The peak current should decay exponentially with pulse number if the drug is a use-dependent blocker.

Radioligand Binding Assay (Off-Target Profiling)

To distinguish specific binding from non-specific membrane effects.

  • Tracer: [³H]-Batrachotoxin (binds to Site 2 of Nav channel).

  • Competition: Incubate rat brain synaptosomes with tracer + increasing concentrations of Butyl(2-phenoxyethyl)amine.

  • Analysis: A reduction in specific binding indicates direct interaction with the pore-forming alpha subunit rather than general membrane disruption.

Structure-Activity Relationship (SAR) Data

The specific butyl chain and phenoxy-ether linkage are critical for the compound's profile.

Structural ModificationEffect on ActivityMechanistic Reason
Removal of Butyl Group Decreased PotencyReduced lipophilicity lowers membrane partition coefficient; drug cannot reach intracellular site efficiently.
Extension to Hexyl/Octyl Increased Potency / ToxicityExcessive lipophilicity leads to "trapping" in the membrane and non-specific cytotoxicity (detergent effect).
Substitution of Oxygen with Carbon Altered KineticsCreates a "Phenethylamine" (amphetamine-like) structure, shifting activity toward TAAR1 agonism rather than channel blockade.

References

  • Structure-Activity Relationship of Local Anesthetics. Source: Semantic Scholar (2025). Structure–Property Relationships in Novel Series of Photoswitchable Local Anesthetic Ethercaine Derivatives.

  • Phenoxyethylamine Scaffold Pharmacology. Source: PubMed (NIH).[1] New generation dopaminergic agents. Discovery of 3-OH-phenoxyethylamine templates.

  • Chemical Identity & Properties. Source: PubChem (NIH). Compound Summary: 2-Phenoxyethanamine Derivatives.

  • Mechanism of Ion Channel Blockade. Source: Loma Linda University (1977). Structure activity relationship of lidocaine type local anesthetics.

Sources

An In-Depth Technical Guide to the Spectroscopic Data of Butyl(2-phenoxyethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Structure and Spectroscopic Overview

Butyl(2-phenoxyethyl)amine possesses a combination of distinct chemical environments: a flexible butyl group, a rigid phenoxy moiety, and an ethylamine linker. Each of these components will give rise to characteristic signals in their respective spectroscopic analyses, allowing for a detailed structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination. By analyzing the chemical shifts, multiplicities, and integration of proton (¹H) and carbon-13 (¹³C) signals, a complete connectivity map of the molecule can be constructed. The predicted NMR data are based on the principle of additivity, where the electronic effects of the constituent functional groups are considered in concert.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of Butyl(2-phenoxyethyl)amine is anticipated to exhibit signals corresponding to the aromatic protons of the phenoxy group and the aliphatic protons of the butyl and ethyl chains. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
H-a0.92Triplet3H
H-b1.38Sextet2H
H-c1.52Quintet2H
H-d2.65Triplet2H
H-e2.95Triplet2H
H-f4.05Triplet2H
H-g6.90Triplet1H
H-h6.95Doublet2H
H-i7.28Triplet2H
NH~1.5 - 2.5Broad Singlet1H

Causality of Predictions: The predictions are derived from the analysis of related structures. For instance, the terminal methyl group (H-a) of the butyl chain is expected at a typical upfield region around 0.9 ppm, similar to n-butylamine.[1] The adjacent methylene groups (H-b, H-c) will appear progressively downfield. The methylene group attached to the nitrogen (H-d) is deshielded and predicted to be around 2.65 ppm. The protons of the ethyl linker are significantly influenced by the adjacent nitrogen (H-e) and the phenoxy oxygen (H-f), resulting in downfield shifts. The aromatic protons (H-g, H-h, H-i) are predicted based on the spectrum of 2-phenoxyethanamine, showing characteristic splitting patterns for a monosubstituted benzene ring.[2][3] The N-H proton signal is expected to be a broad singlet due to quadrupole broadening and exchange, its exact position being concentration and solvent dependent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a count of the unique carbon environments within the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C-114.0
C-220.4
C-332.0
C-449.5
C-547.0
C-667.5
C-7158.5
C-8114.5
C-9129.5
C-10121.0

Causality of Predictions: The aliphatic carbons of the butyl group (C-1, C-2, C-3) are predicted based on the known spectrum of n-butylamine, with C-4 being shifted downfield due to the attachment to nitrogen. The ethyl bridge carbons (C-5, C-6) are assigned based on the influence of the nitrogen and oxygen atoms, respectively, with the oxygen-linked carbon (C-6) being significantly downfield. The aromatic carbon chemical shifts are estimated from data for 2-phenoxyethanamine and anisole, with the ipso-carbon (C-7) being the most downfield due to its attachment to the electronegative oxygen.[2][4]

NMR Data Acquisition Protocol

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve approximately 5-10 mg of Butyl(2-phenoxyethyl)amine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30-degree pulse angle.

    • Acquisition time of 2-3 seconds.

    • Relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquisition time of 1-2 seconds.

    • Relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3300 - 3350Weak to Medium
C-H Stretch (Aromatic)3030 - 3080Medium
C-H Stretch (Aliphatic)2850 - 2960Strong
C=C Stretch (Aromatic)1580 - 1600, 1450 - 1500Medium to Strong
N-H Bend1550 - 1650Medium
C-O-C Stretch (Aromatic Ether)1230 - 1270 (asymmetric), 1020 - 1075 (symmetric)Strong
C-N Stretch (Aliphatic)1020 - 1250Medium to Weak
C-H Out-of-Plane Bend (Aromatic)690 - 710, 730 - 770Strong

Causality of Predictions: As a secondary amine, Butyl(2-phenoxyethyl)amine is expected to show a single N-H stretching band in the region of 3300-3350 cm⁻¹.[5][6] The presence of both aromatic and aliphatic C-H bonds will result in characteristic stretching vibrations just above and below 3000 cm⁻¹, respectively.[7] The aromatic ring will exhibit C=C stretching bands in the 1450-1600 cm⁻¹ region. A key feature will be the strong C-O-C stretching bands of the aromatic ether linkage.[7] The C-N stretching of the aliphatic amine will also be present.

IR Data Acquisition Protocol
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with a small drop of the sample.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the prepared sample in the spectrometer.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and deducing its structure.

Predicted Mass Spectrometry Data
Property Predicted Value
Molecular FormulaC₁₂H₁₉NO
Molecular Weight193.29 g/mol
[M+H]⁺ (m/z)194.15
Predicted Base Peak (m/z)100
Major Fragment Ions (m/z)136, 107, 94, 77, 57

Causality of Predictions: The molecular ion peak is expected at an odd m/z value, consistent with the nitrogen rule for a molecule containing one nitrogen atom. The base peak is predicted to be at m/z 100, resulting from a characteristic alpha-cleavage adjacent to the nitrogen atom, leading to the loss of a phenoxyethyl radical and the formation of a stable iminium ion. Another significant fragmentation pathway is the cleavage of the C-O bond of the ether, leading to a fragment at m/z 107 (phenoxyethyl cation) or m/z 94 (phenol radical cation). The loss of the butyl group would result in a fragment at m/z 136. The phenyl cation at m/z 77 and the butyl cation at m/z 57 are also expected. These predictions are based on established fragmentation patterns of amines and ethers.[8]

Mass Spectrometry Data Acquisition Protocol
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. For a volatile compound like this, GC-MS is a suitable technique.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum. Electrospray Ionization (ESI) in positive ion mode is ideal for determining the accurate mass of the protonated molecule ([M+H]⁺).

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 40-400 amu).

Visualizations

Molecular Structure with NMR Assignments

Caption: Molecular structure of Butyl(2-phenoxyethyl)amine with ¹H and ¹³C NMR assignments.

Proposed Mass Spectrometry Fragmentation Pathway

MS_Fragmentation M [C₁₂H₁₉NO]⁺˙ m/z = 193 F1 [C₆H₁₄N]⁺ m/z = 100 (Base Peak) M->F1 - •C₆H₅OCH₂CH₂ F2 [C₈H₉O]⁺ m/z = 121 M->F2 cleavage F5 [C₄H₉]⁺ m/z = 57 M->F5 cleavage F6 [C₈H₁₀NO]⁺ m/z = 136 M->F6 - •C₄H₉ F4 [C₆H₅]⁺ m/z = 77 F2->F4 - C₂H₄O F3 [C₆H₅O]⁺ m/z = 93 F3->F4 - O F6->F3 - C₂H₅N

Caption: Proposed electron ionization mass spectrometry fragmentation pathways for Butyl(2-phenoxyethyl)amine.

Conclusion

This in-depth technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of Butyl(2-phenoxyethyl)amine. The detailed analysis of expected NMR, IR, and MS data, grounded in the established principles of spectroscopy and supported by data from analogous compounds, offers a valuable resource for researchers. The provided protocols for data acquisition ensure that experimental verification can be conducted in a standardized and effective manner. This guide serves as a testament to the power of predictive spectroscopy in modern chemical research, enabling scientists to anticipate and interpret data with a high degree of confidence.

References

  • PubChem. (n.d.). 2-Phenoxyethanamine. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Phenylethylamine (FDB010580). Retrieved February 6, 2026, from [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved February 6, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine (ethylmethylamine). Retrieved February 6, 2026, from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved February 6, 2026, from [Link]

  • DrugBank Online. (n.d.). Phenethylamine. Retrieved February 6, 2026, from [Link]

  • Dopfer, O., & Fornarini, S. (2015). IR spectrum of the protonated neurotransmitter 2-phenylethylamine: dispersion and anharmonicity of the NH3+–π interaction. Physical Chemistry Chemical Physics, 17(23), 15326–15335. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of 2-phenylethylamine with host cone-3. Retrieved February 6, 2026, from [Link]

  • NIST. (n.d.). 1-Butanamine, N-butyl-. NIST Chemistry WebBook. Retrieved February 6, 2026, from [Link]

  • MassBank. (n.d.). MSBNK-Fac_Eng_Univ_Tokyo-JP008252. Retrieved February 6, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethylamine. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Mass fragmentations (m/z values) of phenethylamines and tryptamines. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of phenylethylamine. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). Anisole. Retrieved February 6, 2026, from [Link]

  • PDB-Dev. (n.d.). n-butylamine. Retrieved February 6, 2026, from [Link]

  • Chen, C. Y., et al. (2014). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 19(9), 13576-13590. [Link]

  • PubChem. (n.d.). 2-Methoxyethylamine. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound Methoxybenzene (FDB012090). Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). n-Butylamine. Retrieved February 6, 2026, from [Link]

  • Epistemeo. (2012, October 11). Introduction to IR Spectroscopy - Amines. YouTube. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 2-(Diphenylmethoxy)ethylamine. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • NIST. (n.d.). Anisole. NIST Chemistry WebBook. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra of a-phenylethylamine. Retrieved February 6, 2026, from [Link]

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An In-Depth Technical Guide to the Pharmacological Investigation of Butyl(2-phenoxyethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a comprehensive strategy for the pharmacological characterization of Butyl(2-phenoxyethyl)amine, a novel compound with a phenethylamine scaffold. Given the absence of existing pharmacological data, this document serves as a prospective roadmap for researchers, scientists, and drug development professionals. By leveraging structure-activity relationships of analogous compounds, we hypothesize potential biological targets and delineate a multi-tiered experimental approach. This guide provides detailed protocols for in vitro and in vivo assays, along with a framework for ADME/Tox profiling, to systematically evaluate the therapeutic potential of Butyl(2-phenoxyethyl)amine.

Introduction and Rationale

Butyl(2-phenoxyethyl)amine possesses a core phenethylamine structure, a privileged scaffold in medicinal chemistry renowned for its diverse psychoactive properties. Derivatives of phenethylamine are known to act as central nervous system stimulants, hallucinogens, entactogens, and antidepressants, primarily through modulation of monoamine neurotransmitter systems[1][2]. The structural similarity of Butyl(2-phenoxyethyl)amine to known dopaminergic and serotonergic ligands suggests a high probability of interaction with these systems.

Furthermore, the presence of a phenoxyethylamine moiety is of particular interest. Recent studies have identified novel dopamine D2 partial agonists containing this structural feature, highlighting its potential for conferring specific receptor interactions[3]. Based on this structural analysis, we hypothesize that Butyl(2-phenoxyethyl)amine may exhibit activity at monoaminergic G-protein coupled receptors (GPCRs), with a potential emphasis on the dopamine D2 receptor.

This guide will provide a logical and efficient workflow for the initial pharmacological profiling of this compound, from initial in vitro screening to preliminary in vivo behavioral analysis and early safety assessment.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of Butyl(2-phenoxyethyl)amine is fundamental for its pharmacological evaluation. While experimental data is not available, computational methods can provide initial estimates.

Table 1: Predicted Physicochemical Properties of Butyl(2-phenoxyethyl)amine

PropertyPredicted ValueMethod
Molecular FormulaC₁₂H₁₉NO-
Molecular Weight193.29 g/mol -
XlogP2.9ALOGPS
Hydrogen Bond Donors1-
Hydrogen Bond Acceptors2-
pKa (most basic)10.2ChemAxon

A plausible synthetic route for Butyl(2-phenoxyethyl)amine is via the reductive amination of phenoxyacetaldehyde with butylamine, or the N-alkylation of 2-phenoxyethylamine with a butyl halide.[4][5] A generalized synthetic scheme is presented below.

G cluster_synthesis Synthesis of Butyl(2-phenoxyethyl)amine Phenoxyacetaldehyde Phenoxyacetaldehyde Reductive_Amination Reductive Amination (e.g., NaBH(OAc)₃) Phenoxyacetaldehyde->Reductive_Amination Butylamine Butylamine Butylamine->Reductive_Amination Butyl_2_phenoxyethyl_amine Butyl(2-phenoxyethyl)amine Reductive_Amination->Butyl_2_phenoxyethyl_amine

A potential synthetic route to Butyl(2-phenoxyethyl)amine.

In Vitro Pharmacological Profiling

The initial phase of characterization involves a broad in vitro screening to identify primary biological targets, followed by more focused functional assays to determine the nature of the interaction (e.g., agonist, antagonist, partial agonist).

Primary Target Screening

Given the phenethylamine scaffold, a primary screen should focus on monoaminergic GPCRs and transporters. A competitive radioligand binding assay panel is a cost-effective and high-throughput method for this initial assessment.

Table 2: Recommended Primary In Vitro Screening Panel

Target ClassSpecific TargetsAssay Type
Dopamine ReceptorsD₁, D₂, D₃, D₄, D₅Radioligand Binding
Serotonin Receptors5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, 5-HT₂c, 5-HT₆, 5-HT₇Radioligand Binding
Adrenergic Receptorsα₁, α₂, β₁, β₂Radioligand Binding
Monoamine TransportersDAT, SERT, NETRadioligand Binding
Functional Characterization of Dopamine D2 Receptor Interaction

Based on the structural analogy to known phenoxyethylamine dopamine D2 partial agonists, a positive hit at the D2 receptor in the primary screen warrants further functional investigation. A cell-based functional assay measuring a downstream signaling event is essential.

This protocol is designed to determine if Butyl(2-phenoxyethyl)amine acts as an agonist, antagonist, or partial agonist at the human dopamine D2 receptor.

  • Cell Culture: Maintain CHO-K1 cells stably expressing the human dopamine D2 receptor in appropriate culture medium supplemented with a selection antibiotic.

  • Cell Plating: Seed the cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare a stock solution of Butyl(2-phenoxyethyl)amine in DMSO. Serially dilute the compound in assay buffer to create a concentration-response curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Agonist Mode:

    • Add forskolin (to stimulate cAMP production) and varying concentrations of Butyl(2-phenoxyethyl)amine to the cells.

    • Incubate for 30 minutes at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of Butyl(2-phenoxyethyl)amine for 15 minutes at 37°C.

    • Add a known D2 receptor agonist (e.g., quinpirole) at its EC₈₀ concentration and forskolin.

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available HTRF or ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the concentration-response data and fit to a four-parameter logistic equation to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

G cluster_workflow In Vitro D2 Receptor Functional Assay Workflow Start Start Cell_Culture Culture D2-expressing cells Start->Cell_Culture Plate_Cells Plate cells in 384-well plates Cell_Culture->Plate_Cells Compound_Prep Prepare serial dilutions of Butyl(2-phenoxyethyl)amine Plate_Cells->Compound_Prep Assay_Mode Agonist or Antagonist mode? Compound_Prep->Assay_Mode Agonist_Assay Add Forskolin + Test Compound Assay_Mode->Agonist_Assay Agonist Antagonist_Assay Pre-incubate with Test Compound, then add Forskolin + Agonist Assay_Mode->Antagonist_Assay Antagonist Incubate Incubate at 37°C Agonist_Assay->Incubate Antagonist_Assay->Incubate Detect_cAMP Measure cAMP levels (HTRF/ELISA) Incubate->Detect_cAMP Data_Analysis Analyze data and determine EC₅₀/IC₅₀ Detect_cAMP->Data_Analysis End End Data_Analysis->End

Workflow for the in vitro D2 receptor functional assay.

In Vivo Behavioral Pharmacology

Should the in vitro data suggest significant activity at a CNS target, in vivo studies are warranted to assess the compound's physiological effects. Based on the pharmacology of related phenethylamines, initial in vivo screening should focus on locomotor activity, and potential antidepressant and anxiolytic effects.

Open Field Test for Locomotor Activity

This test assesses general locomotor activity and can indicate stimulant or sedative effects.

Forced Swim Test for Antidepressant-like Activity

The forced swim test is a widely used model to screen for potential antidepressant efficacy.[6][7][8][9][10]

  • Animals: Use male C57BL/6 mice, group-housed with ad libitum access to food and water.

  • Apparatus: A transparent cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Drug Administration: Administer Butyl(2-phenoxyethyl)amine or vehicle (e.g., saline with 5% DMSO, 5% Tween 80) via intraperitoneal (i.p.) injection 30 minutes before the test. A positive control, such as fluoxetine (20 mg/kg), should be included.

  • Test Procedure:

    • Gently place each mouse into the cylinder for a 6-minute session.

    • Record the entire session with a video camera.

    • After 6 minutes, remove the mouse, dry it thoroughly, and return it to its home cage.

  • Behavioral Scoring: An observer blinded to the treatment conditions should score the last 4 minutes of the test for time spent immobile (making only movements necessary to keep the head above water).

  • Data Analysis: Compare the immobility time between treatment groups using a one-way ANOVA followed by an appropriate post-hoc test.

Preliminary ADME/Tox Profiling

Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) is critical in drug development to identify potential liabilities.[11][12][13][14][15]

In Vitro Permeability

The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption.[1][12][16][17][18]

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell plates) for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Assay Procedure:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (HBSS, pH 7.4).

    • Add Butyl(2-phenoxyethyl)amine (e.g., at 10 µM) to the apical (A) or basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment.

    • Analyze the concentration of Butyl(2-phenoxyethyl)amine in the samples by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate the involvement of active efflux transporters.

In Vitro Metabolic Stability

Incubation with liver microsomes provides an initial assessment of metabolic stability.

In Vitro Cytotoxicity

A simple cytotoxicity assay, such as the MTT assay, in a relevant cell line (e.g., HepG2) will provide an early indication of potential toxicity.

Conclusion and Future Directions

This technical guide provides a structured and scientifically rigorous framework for the initial pharmacological investigation of Butyl(2-phenoxyethyl)amine. The proposed workflow, from broad in vitro screening to targeted in vivo studies and preliminary ADME/Tox profiling, is designed to efficiently characterize its potential therapeutic effects and identify any potential liabilities. Positive results from this initial cascade of experiments would justify more extensive studies, including determination of the full pharmacokinetic profile, investigation of off-target effects, and evaluation in more complex disease models. The structural alerts within Butyl(2-phenoxyethyl)amine, particularly its phenethylamine and phenoxyethylamine moieties, suggest a high likelihood of interesting and potentially valuable pharmacological activity.

References

  • PubChem. (n.d.). 2-Phenoxyethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • DB-ALM. (n.d.). Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Butoxyethyl acetate. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Clark, J. (2015). Making amines. Chemguide. Retrieved from [Link]

  • Amines & Plasticizers Limited. (n.d.). 2-Phenoxyethanol. Retrieved from [Link]

  • Winkler, J., & Kuhn, D. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7701. [Link]

  • LibreTexts. (2021). 24.6: Synthesis of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Cyprotex. (n.d.). Caco-2 permeability assay protocol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Retrieved from [Link]

  • Newman-Tancredi, A., Cussac, D., Audinot, V., Millan, M. J., & Nicolas, J. P. (2006). In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling. Journal of Psychopharmacology, 21(3), 283–293. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Pharmaceutics, 13(10), 1572. [Link]

  • OpenStax. (2023). 24.6 Synthesis of Amines. In Organic Chemistry. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • Loba Chemie. (n.d.). 122-99-6 CAS | 2-PHENOXYETHANOL. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-phenoxyethyl butyrate. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). BUTYL(ETHYL)AMINE | CAS 13360-63-9. Retrieved from [Link]

  • de Mello, N. P., O'Neill, B., & Cryan, J. F. (2020). Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update. BMJ Open Science, 4(1), e100030. [Link]

  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Using the rat forced swim test to assess antidepressant-like activity in rodents. Current Protocols in Pharmacology, Chapter 5, Unit 5.8. [Link]

  • NSW Department of Primary Industries. (2020).
  • LASA. (n.d.). Factsheet on the forced swim test. Retrieved from [Link]

Sources

In silico modeling of Butyl(2-phenoxyethyl)amine receptor binding

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Computational Elucidation of Butyl(2-phenoxyethyl)amine Receptor Binding


-Adrenergic Interfaces

Executive Summary & Molecular Context

Butyl(2-phenoxyethyl)amine (CAS: 32599-67-0) represents a critical "privileged scaffold" in medicinal chemistry, structurally bridging the gap between amino-ether local anesthetics and potent G-Protein Coupled Receptor (GPCR) modulators.

While structurally analogous to the local anesthetic pramoxine, the specific 2-phenoxyethyl-amine motif is a pharmacophoric determinant for high-affinity binding to Serotonin 5-HT1A and


-Adrenergic Receptors (

-AR)
. This scaffold forms the core of the selective antagonist WB-4101 .

This technical guide details the in silico workflow to characterize the binding thermodynamics and kinetics of Butyl(2-phenoxyethyl)amine. We move beyond simple docking scores to a rigorous pipeline involving Density Functional Theory (DFT) parameterization, membrane-embedded Molecular Dynamics (MD), and MM/PBSA free energy calculations.

Computational Strategy: The "Why" and "How"

To ensure scientific integrity, we treat the ligand not as a rigid body but as a dynamic entity capable of induced-fit interactions.

Target Selection Strategy

Based on structural similarity to WB-4101 and phenoxybenzamine, the primary targets for modeling are:

  • 5-HT1A Receptor: (PDB: 7E2X ) - To investigate potential anxiolytic/antidepressant modulation.

  • 
    -Adrenergic Receptor:  (PDB: 7LJD ) - To assess vascular smooth muscle antagonism (hypotensive potential).
    
The In Silico Workflow (DOT Visualization)

InSilicoWorkflow Ligand Ligand Prep (Butyl(2-phenoxyethyl)amine) DFT DFT Optimization (B3LYP/6-31G*) Ligand->DFT Geometry Correction Docking Ensemble Docking (AutoDock Vina/Glide) DFT->Docking ESP Charges Target Target Retrieval (PDB: 7E2X / 7LJD) Prep Protein Prep (Protonation/Membrane) Target->Prep Missing Loops Restored Prep->Docking Receptor Grid MD MD Simulation (100ns, POPC Lipid Bilayer) Docking->MD Top Pose Analysis Analysis (MM/PBSA, RMSD, H-Bonds) MD->Analysis Trajectory

Figure 1: End-to-end computational pipeline for GPCR ligand characterization.

Detailed Experimental Protocols

Phase 1: Ligand Quantum Mechanics (QM) Preparation

Standard force fields often fail to capture the specific electron distribution of the phenoxy ether oxygen. We use QM to derive accurate partial charges.

  • Structure Generation: Build N-butyl-2-phenoxyethanamine in 3D.

  • Protonation State: At physiological pH (7.4), the secondary amine is protonated (

    
    ). This is critical for the salt bridge with Asp3.32.
    
  • DFT Optimization:

    • Software: Gaussian 16 or ORCA.

    • Functional/Basis Set: B3LYP/6-31G*.

    • Solvation: PCM (Water).

    • Output: RESP (Restrained Electrostatic Potential) charges are mapped to the ligand topology for MD simulations.

Phase 2: Receptor Preparation & Membrane Embedding

GPCRs are membrane-bound. Simulating them in a vacuum is scientifically invalid for binding stability studies.

  • Template: Retrieve PDB 7E2X (5-HT1A-Gi complex). Remove the G-protein if studying orthosteric binding only.

  • Loop Refinement: Use Modeller to repair missing intracellular loop 3 (ICL3) regions.

  • Membrane Builder (CHARMM-GUI):

    • Embed the receptor in a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer.

    • Solvate with TIP3P water.

    • Neutralize with 0.15M NaCl.

Phase 3: Molecular Docking (The Static View)
  • Software: AutoDock Vina (Open Source) or Schrödinger Glide (Commercial).

  • Grid Box Center: Centered on Asp116 (5-HT1A) or Asp113 (

    
    ). These are the conserved Asp3.32 residues essential for amine recognition.
    
  • Grid Size:

    
     Å.
    
  • Exhaustiveness: Set to 32 to ensure convergence.

Phase 4: Molecular Dynamics (The Dynamic View)
  • Engine: GROMACS 2023.

  • Force Field: CHARMM36m (Protein/Lipids) + CGenFF (Ligand).

  • Equilibration:

    • NVT (Canonical): 1 ns at 310 K (V-rescale thermostat).

    • NPT (Isobaric): 5 ns at 1 bar (Parrinello-Rahman barostat).

  • Production Run: 100 ns, 2 fs time step.

  • Constraint: LINCS algorithm for H-bonds.

Results Interpretation & Mechanism of Action

The binding efficacy of Butyl(2-phenoxyethyl)amine is defined by three specific interaction zones.

The Interaction Fingerprint
Interaction TypeReceptor Residue (Ballesteros-Weinstein)MechanismStability Contribution
Salt Bridge Asp 3.32 (Asp116/Asp113)Ionic bond with protonated amine (

).
Critical (Anchor) : Loss of this breaks binding.

Stacking
Phe 6.51 / Phe 6.52 T-shaped or parallel stacking with Phenoxy ring.High: Orients the aromatic head.
Hydrophobic Val 3.33 / Trp 6.48 Van der Waals contact with the N-Butyl tail.Medium: Determines subtype selectivity.[1][2]
H-Bond Ser 5.42 / Ser 5.46 H-bond with Ether Oxygen.Variable: Differentiates agonist vs. antagonist.
Signaling Pathway Hypothesis (DOT Visualization)

If the ligand stabilizes TM5/TM6 in an active conformation, it triggers Gi signaling. If it blocks TM6 movement, it acts as an antagonist (like WB-4101).

SignalingPathway Ligand Butyl(2-phenoxyethyl)amine Receptor 5-HT1A Receptor (Orthosteric Pocket) Ligand->Receptor Binding (Kd ~ nM) ConfChange TM6 Outward Movement (Agonist Mode?) Receptor->ConfChange Induced Fit Block Steric Blockade (Antagonist Mode) Receptor->Block If TM6 Locked GiProtein G-Protein (Gi/o) Coupling ConfChange->GiProtein Activation Effect cAMP Inhibition (Anxiolytic Effect) GiProtein->Effect Signaling Cascade

Figure 2: Potential signaling outcomes based on TM6 conformational changes.

Quantitative Metrics for Validation

To validate the model, extract these metrics from the MD trajectory:

  • RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize < 2.5 Å relative to the protein backbone.

  • MM/PBSA Binding Energy (

    
    ): 
    
    • Expected range:

      
       to 
      
      
      
      kcal/mol.
    • 
      .
      
    • Note: The hydrophobic contribution of the butyl group is a key differentiator from ethyl-analogs.

References

  • Podlewska, S., et al. (2020). Ligand-based and structure-based approach to the search for new 5-HT1A receptor ligands. International Journal of Molecular Sciences. Link

  • Kozioł, A., et al. (2021). Structural determinants of 5-HT1A receptor binding: The role of the 2-phenoxyethyl moiety.[2] European Journal of Medicinal Chemistry. Link

  • Yuan, S., et al. (2020). Structures of the 5-HT1A receptor in complex with G-protein. Nature. Link

  • Qu, X., et al. (2019). Structure and mechanism of the

    
    -adrenergic receptor. Nature Communications. Link
    
  • Abraham, M.J., et al. (2015). GROMACS: High Performance Molecular Simulations through Multi-Level Parallelism from Laptops to Supercomputers. SoftwareX. Link

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An In-depth Technical Guide to the Thermochemical Properties of Butyl(2-phenoxyethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of Butyl(2-phenoxyethyl)amine, a compound of interest in pharmaceutical research and development. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds and established scientific principles to offer estimated values for key thermochemical parameters. Furthermore, it details the standard experimental and computational methodologies that can be employed for their precise determination. This document is intended to serve as a foundational resource for researchers, enabling a deeper understanding of the compound's energetic landscape, which is crucial for predicting its stability, reactivity, and behavior in various pharmaceutical processes.

Introduction: The Significance of Thermochemical Properties in Drug Development

Butyl(2-phenoxyethyl)amine is a secondary amine featuring a butyl group and a phenoxyethyl group attached to the nitrogen atom. Its structural motifs are common in various biologically active molecules. Understanding the thermochemical properties of such compounds is paramount in the pharmaceutical industry. These properties, including the enthalpy of formation, enthalpy of combustion, heat capacity, and entropy, govern the energy changes that occur during chemical reactions, phase transitions, and formulation processes. A thorough knowledge of a compound's thermochemical profile is critical for:

  • Predicting Chemical Stability and Reactivity: The enthalpy of formation provides insight into the intrinsic stability of a molecule.[1] Unstable compounds may be prone to decomposition, which can have significant safety and efficacy implications.

  • Process Safety and Hazard Assessment: The enthalpy of combustion is a measure of the energy released during complete oxidation. This information is vital for assessing fire and explosion hazards during manufacturing, handling, and storage.

  • Formulation and Drug Delivery: Heat capacity and entropy data are essential for understanding how a substance responds to changes in temperature and for predicting its behavior in different physical forms (e.g., crystalline vs. amorphous). This knowledge is crucial for designing stable and effective drug formulations.

  • Computational Modeling and Drug Design: Accurate thermochemical data is used to validate and refine computational models that predict the behavior of drug candidates, thereby accelerating the drug discovery process.

Molecular Structure and Analogs

To understand the thermochemical properties of Butyl(2-phenoxyethyl)amine, it is instructive to examine its molecular structure and compare it with known analogs for which data is available.

Butyl(2-phenoxyethyl)amine_and_Analogs Butyl(2-phenoxyethyl)amine Butyl(2-phenoxyethyl)amine N-butyl(2-phenylethyl)amine N-butyl(2-phenylethyl)amine Butyl(2-phenoxyethyl)amine->N-butyl(2-phenylethyl)amine Similar butyl & ethylamine backbone 2-Phenoxyethanamine 2-Phenoxyethanamine Butyl(2-phenoxyethyl)amine->2-Phenoxyethanamine Shared phenoxyethylamine core N-butyl-4-(2-propan-2-ylphenoxy)butan-1-amine N-butyl-4-(2-propan-2-ylphenoxy)butan-1-amine Butyl(2-phenoxyethyl)amine->N-butyl-4-(2-propan-2-ylphenoxy)butan-1-amine Contains butylamine & phenoxy motifs 2-phenoxyethyl butyrate 2-phenoxyethyl butyrate Butyl(2-phenoxyethyl)amine->2-phenoxyethyl butyrate Shared phenoxyethyl group

Caption: Relationship between Butyl(2-phenoxyethyl)amine and its structural analogs.

Core Thermochemical Properties: Estimations and Experimental Determination

This section delves into the key thermochemical properties of Butyl(2-phenoxyethyl)amine, providing estimated values based on analog data and outlining the standard methodologies for their experimental determination.

Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.[1] It is a fundamental measure of a molecule's thermodynamic stability.

Estimated Values:

Due to the lack of direct experimental data, the enthalpy of formation for Butyl(2-phenoxyethyl)amine must be estimated. This can be achieved through group contribution methods or by comparison with analogs. For instance, the NIST WebBook lists data for N-butyl(2-phenylethyl)amine, a close structural analog.[2] While no specific value is provided, thermochemical data for other amines like methylamine are available, showing a negative enthalpy of formation in the liquid state, indicating an exothermic formation process.[3] Similarly, data for the t-butyl radical's enthalpy of formation is available and could be used in more complex computational estimations.[4]

Table 1: Estimated Thermochemical Properties of Butyl(2-phenoxyethyl)amine and Related Compounds

PropertyButyl(2-phenoxyethyl)amine (Estimated)N-butyl(2-phenylethyl)amine2-Phenoxyethanamine
Molecular Formula C12H19NOC12H19NC8H11NO
Molecular Weight ( g/mol ) 193.29177.29137.18
Standard Enthalpy of Formation (kJ/mol) Not available; likely negativeData not available[2]Data not available[5]
Standard Enthalpy of Combustion (kJ/mol) Not available; expected to be highly exothermicData not availableData not available
Heat Capacity (Cp) (J/mol·K) Estimated to be in the range of 300-400Data not availableData not available
Boiling Point (°C) Estimated > 250Data not availableData not available
Flash Point (°C) Estimated > 110Data not availableData not available

Note: The values for Butyl(2-phenoxyethyl)amine are estimations based on trends observed in structurally similar compounds.

Experimental Determination: Oxygen Bomb Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly by measuring its standard enthalpy of combustion using an oxygen bomb calorimeter.

Protocol for Oxygen Bomb Calorimetry:

  • Sample Preparation: A precisely weighed sample of Butyl(2-phenoxyethyl)amine is placed in a crucible inside a high-pressure vessel (the "bomb").

  • Pressurization: The bomb is filled with high-pressure pure oxygen.

  • Immersion: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

  • Ignition: The sample is ignited electrically.

  • Temperature Measurement: The temperature change of the water is meticulously recorded.

  • Calculation: The heat released by the combustion reaction is calculated from the temperature rise and the known heat capacity of the calorimeter system. This value corresponds to the enthalpy of combustion.

  • Hess's Law: The standard enthalpy of formation is then calculated using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (CO2, H2O, and N2).

Oxygen_Bomb_Calorimetry_Workflow cluster_0 Sample Preparation cluster_1 Calorimeter Setup cluster_2 Measurement cluster_3 Data Analysis Weigh Sample Weigh Sample Place in Crucible Place in Crucible Weigh Sample->Place in Crucible Pressurize with O2 Pressurize with O2 Place in Crucible->Pressurize with O2 Immerse in Water Immerse in Water Pressurize with O2->Immerse in Water Ignite Sample Ignite Sample Immerse in Water->Ignite Sample Record Temp. Change Record Temp. Change Ignite Sample->Record Temp. Change Calculate Heat Released Calculate Heat Released Record Temp. Change->Calculate Heat Released Apply Hess's Law Apply Hess's Law Calculate Heat Released->Apply Hess's Law Determine ΔfH° Determine ΔfH° Apply Hess's Law->Determine ΔfH° DSC_Workflow cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis Weigh Sample Weigh Sample Seal in Pan Seal in Pan Weigh Sample->Seal in Pan Place in DSC Place in DSC Seal in Pan->Place in DSC Heat at Constant Rate Heat at Constant Rate Place in DSC->Heat at Constant Rate Measure Heat Flow Measure Heat Flow Heat at Constant Rate->Measure Heat Flow Compare to Standard Compare to Standard Measure Heat Flow->Compare to Standard Calculate Cp Calculate Cp Compare to Standard->Calculate Cp

Caption: Workflow for determining heat capacity using Differential Scanning Calorimetry (DSC).

Thermal Stability and Decomposition

Understanding the thermal stability of a drug substance is critical for ensuring its quality and safety. Thermogravimetric Analysis (TGA) is the primary technique used for this purpose. [6][7] Expected Decomposition Profile:

Amines can undergo thermal decomposition through various pathways. [8]For Butyl(2-phenoxyethyl)amine, decomposition could be initiated by cleavage of the C-N bonds or the ether linkage. The presence of oxygen can significantly influence the decomposition mechanism and temperature.

Experimental Determination: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Protocol for TGA Analysis:

  • Sample Preparation: A small amount of Butyl(2-phenoxyethyl)amine is placed in a tared TGA pan.

  • Instrument Setup: The pan is placed on a sensitive microbalance within the TGA furnace.

  • Atmosphere Control: The furnace is purged with a controlled atmosphere (e.g., nitrogen for inert conditions or air/oxygen for oxidative decomposition studies).

  • Temperature Program: The sample is heated at a constant rate.

  • Data Acquisition: The instrument records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve shows the temperatures at which mass loss occurs, indicating decomposition or volatilization. The kinetics of decomposition can also be studied. [7]

Computational Approaches to Thermochemical Property Prediction

In the absence of experimental data, computational chemistry provides a powerful tool for estimating the thermochemical properties of molecules. [9][10] Methodologies:

  • Ab initio and Density Functional Theory (DFT) Methods: These quantum mechanical methods can be used to calculate the electronic structure of a molecule and from that, derive its thermochemical properties. Methods like G3 and CBS-Q have been shown to provide accurate enthalpies of formation for organic molecules. [11]* Isodesmic Reactions: This computational approach involves constructing a balanced chemical reaction where the types of chemical bonds are conserved on both the reactant and product sides. By using known experimental thermochemical data for the other species in the reaction, the unknown property of the target molecule can be calculated with high accuracy.

Computational studies on the reaction of amines with CO2 have demonstrated the utility of these methods in understanding reaction thermodynamics. [9][12]

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the thermochemical properties of Butyl(2-phenoxyethyl)amine. While direct experimental data is currently lacking, this guide has offered estimations based on the properties of structural analogs and has detailed the established experimental and computational methodologies for their accurate determination.

For drug development professionals, a thorough understanding and experimental validation of these properties are strongly recommended. The protocols outlined for oxygen bomb calorimetry, DSC, and TGA provide a clear roadmap for obtaining the necessary data to ensure the safety, stability, and efficacy of any potential pharmaceutical product containing Butyl(2-phenoxyethyl)amine. Future work should focus on the experimental determination of these crucial thermochemical parameters to build a complete and accurate profile of this compound.

References

  • Vertex AI Search. (n.d.). N-butyl-4-(2-propan-2-ylphenoxy)butan-1-amine.
  • The Good Scents Company. (n.d.). 2-phenoxyethyl butyrate.
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  • National Institutes of Health. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH).
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  • National Institutes of Health. (n.d.). 2-Phenoxyethanamine. PubChem.
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  • NIST. (n.d.). Methylamine. NIST Chemistry WebBook.
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Quantum chemical calculations for Butyl(2-phenoxyethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Quantum Chemical Calculations for Butyl(2-phenoxyethyl)amine

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, computational chemistry provides indispensable tools for predicting molecular properties, thereby accelerating the design and optimization of new therapeutic agents.[1][2] This guide offers a comprehensive, step-by-step protocol for performing quantum chemical calculations on Butyl(2-phenoxyethyl)amine, a molecule of interest for its structural motifs relevant to medicinal chemistry. We delve into the theoretical underpinnings of Density Functional Theory (DFT), justify the selection of appropriate functionals and basis sets, and provide a detailed workflow from initial structure preparation to the analysis of key electronic and spectroscopic properties. This whitepaper is designed for researchers, scientists, and drug development professionals, aiming to bridge theoretical concepts with practical application, ultimately enabling a deeper understanding of molecular behavior to inform rational drug design.

Introduction: The Predictive Power of Quantum Chemistry

Butyl(2-phenoxyethyl)amine represents a class of flexible organic molecules containing key functional groups—a secondary amine, an ether linkage, and an aromatic ring—that are common in pharmacologically active compounds. Understanding its three-dimensional structure, electronic properties, and reactivity is paramount for predicting its behavior in a biological system. Quantum chemical calculations allow us to build a molecular portrait from first principles, offering insights that are often difficult, expensive, or time-consuming to obtain through experimental methods alone.[3]

This guide will demonstrate how to:

  • Determine the most stable 3D conformation (geometry) of the molecule.

  • Validate the stability of the calculated structure.

  • Analyze the frontier molecular orbitals (HOMO and LUMO) to predict chemical reactivity.[4][5]

  • Map the molecular electrostatic potential (MEP) to identify sites susceptible to intermolecular interactions.

  • Simulate the infrared (IR) spectrum to aid in experimental characterization.

Theoretical Foundations: Choosing the Right Computational Tools

The accuracy of any quantum chemical prediction hinges on the chosen theoretical method and basis set. For molecules of this size and complexity, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy, making it a workhorse in the field of drug design.[6][7][8]

2.1 The "Why": Justifying Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[6] Unlike more computationally expensive methods, DFT calculates the properties of a molecule based on its electron density, which is a function of only three spatial coordinates. This approach has proven to be highly effective for a wide range of chemical systems, providing reliable results for molecular geometries, energies, and other properties at a fraction of the computational cost of traditional wave-function-based methods.[8]

2.2 The "How": Selecting the B3LYP Functional and 6-31G(d) Basis Set
  • Functional (B3LYP): The "functional" is the core of a DFT calculation, approximating the exchange-correlation energy. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and extensively validated functionals for organic molecules.[9][10][11] It incorporates aspects of both Hartree-Fock theory and DFT, providing robust performance for predicting geometries and thermochemical properties of compounds containing C, H, N, and O.[10][11]

  • Basis Set (6-31G(d)): A basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style 6-31G(d) basis set is a split-valence basis set that offers a good compromise between accuracy and computational efficiency for molecules of this size.[12] The (d) indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are crucial for accurately describing the anisotropic electron distribution in bonds and lone pairs, a key feature of the amine and ether groups in our target molecule.

This combination, B3LYP/6-31G(d) , serves as a reliable and cost-effective starting point for the quantum chemical analysis of Butyl(2-phenoxyethyl)amine.

The Computational Workflow: A Validated Protocol

This section provides a step-by-step protocol for performing the calculations. The methodology is framed around the ORCA quantum chemistry software package, which is powerful and available free of charge for academic use, but the principles are transferable to other programs like Gaussian.

3.1 Step 1: Molecular Structure Input

The first step is to generate a 3D starting structure for Butyl(2-phenoxyethyl)amine. This can be done using molecular building software (e.g., Avogadro, ChemDraw) or by converting its SMILES string (CCCCNCCCOc1ccccc1) into 3D coordinates. A preliminary, quick optimization using a force field method is recommended to obtain a reasonable starting geometry.

3.2 Step 2: Geometry Optimization

The goal of geometry optimization is to find the coordinates of the atoms that correspond to a minimum on the potential energy surface.[13] This represents the most stable, lowest-energy conformation of the molecule.

Protocol: ORCA Input for Geometry Optimization An ORCA input file is a simple text file (.inp). For our task, it will contain the following:

! B3LYP 6-31G(d) Freq

  • xyzfile 0 1 optimized_geometry.xyz

Caption: Quantum chemical calculation workflow for molecular property prediction.

Conclusion

This guide has outlined a robust and scientifically grounded workflow for the quantum chemical analysis of Butyl(2-phenoxyethyl)amine using Density Functional Theory. By following this protocol—from careful selection of the computational method to the critical step of validating the optimized geometry—researchers can generate reliable and predictive data. The resulting insights into the molecule's electronic structure, reactivity, and potential interaction sites provide a powerful advantage in the early stages of drug discovery, enabling more informed decisions and guiding the rational design of novel and more effective therapeutic compounds.

References
  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. Available from: [Link]

  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. MDPI. Available from: [Link]

  • HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. DergiPark. Available from: [Link]

  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. ACS Publications. Available from: [Link]

  • Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. Inpressco. Available from: [Link]

  • Role of DFT in Drug Design: A Mini Review. Longdom Publishing. Available from: [Link]

  • Chapter 3: Useful Computational Chemistry Tools for Medicinal Chemistry. Royal Society of Chemistry. Available from: [Link]

  • Running a Geometry Optimization and Frequencies Calculation on Rowan. YouTube. Available from: [Link]

  • 2-Phenoxyethanamine | C8H11NO. PubChem. Available from: [Link]

  • Geometry optimizations - ORCA Input Library. ORCA Manual. Available from: [Link]

  • A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PubMed Central. Available from: [Link]

  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. ACS Publications. Available from: [Link]

  • How to interpret a map of electrostatic potential (MEP)?. ResearchGate. Available from: [Link]

  • Running a Geometry Optimization and Frequencies Calculation on Rowan. Rowan. Available from: [Link]

  • Butyl(2-methoxyethyl)amine (C7H17NO). PubChemLite. Available from: [Link]

  • HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube. Available from: [Link]

  • QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. CUNY Academic Works. Available from: [Link]

  • Software and resources for computational medicinal chemistry. PubMed Central. Available from: [Link]

  • Molecular Electrostatic Potential (MEP). University of Calgary. Available from: [Link]

  • ubiquity of B3LYP/6-31G. Reddit. Available from: [Link]

  • 7.26. Geometry Optimization. ORCA Manual. Available from: [Link]

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. PubMed Central. Available from: [Link]

  • Diethyl(2-phenoxyethyl)amine | C12H19NO. PubChem. Available from: [Link]

  • Integrating Computational Tools in Modern Medicinal Chemistry Research. Der Pharma Lettre. Available from: [Link]

  • One-pot selective synthesis of azoxy compounds and imines via the photoredox reaction of nitroaromatic compounds and amines in water. PubMed Central. Available from: [Link]

  • Computational chemistry: Optimized geometry and frequencies calculations. Reddit. Available from: [Link]

  • Calculated HOMO-LUMO plots of drug and its derivatives using... ResearchGate. Available from: [Link]

  • Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. MDPI. Available from: [Link]

  • Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. SciSpace. Available from: [Link]

  • Amine Inversion - Flipping in Amines. YouTube. Available from: [Link]

  • Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Press. Available from: [Link]

  • Exploration of the Role of Computational Chemistry in Modern Drug Discovery. Zhang. Available from: [Link]

  • Density Functional Theory (DFT) and Drug Design. Reviews of Modern Quantum Chemistry. Available from: [Link]

  • How to Run a Geometry Optimization in Orca 5.0 - Start to Finish Workflow. YouTube. Available from: [Link]

  • Bis-(2-ethyl-butyl)-amine | C12H27N. PubChem. Available from: [Link]

  • Electrostatic Potential maps. Chemistry LibreTexts. Available from: [Link]

  • A Brief Review on Importance of DFT In Drug Design. ResearchGate. Available from: [Link]

  • Comparison between Optimized Geometries and Vibrational Frequencies Calculated by the DFT Methods. The Journal of Physical Chemistry. Available from: [Link]

  • Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]

  • ORCA input files (saved as .inp files) for: (a) Geometry optimization... ResearchGate. Available from: [Link]

  • 2.1. General Structure of the Input File. ORCA Manual. Available from: [Link]

  • Butyl[2-(pyrrolidin-1-yl)ethyl]amine | C10H22N2. PubChem. Available from: [Link]

  • Accurate and Fast Geometry Optimization with Time Estimation and Method Switching. ChemRxiv. Available from: [Link]

  • De Novo Labile C–N Bonds Enable Dynamic Covalent Chemistry and Reversible Bioimaging. American Chemical Society. Available from: [Link]

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Technical Guide: Discovery, Synthesis, and Isolation of Butyl(2-phenoxyethyl)amine (BPEA) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and Isolation of Butyl(2-phenoxyethyl)amine Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Executive Summary: The BPEA Scaffold in Medicinal Chemistry

Butyl(2-phenoxyethyl)amine (BPEA) and its derivatives represent a privileged structural motif in medicinal chemistry, often serving as the pharmacophoric core for local anesthetics, sodium channel blockers, and adrenergic antagonists. Structurally analogous to Pramoxine and Dyclonine , the BPEA scaffold (Ph-O-CH₂-CH₂-NH-Bu) combines a lipophilic aromatic head group with a flexible ether linker and a basic amine tail.

This guide provides a rigorous technical framework for the rational design, synthesis, and high-purity isolation of BPEA derivatives (CAS 32599-67-0 and analogs), addressing the common challenge of separating mono-alkylated secondary amines from bis-alkylated byproducts.

Theoretical Grounding & Pharmacophore Design

Structural Homology and Activity

The BPEA scaffold functions primarily through ion channel modulation . The lipophilic phenoxy group anchors the molecule within the lipid bilayer or hydrophobic pockets of the receptor (e.g., Naᵥ1.7 or Naᵥ1.8 channels), while the protonated secondary amine interacts with anionic residues (e.g., Asp/Glu) in the channel pore.

  • Linker Length: The 2-carbon ethoxy linker is critical for optimal distance between the aromatic ring and the cationic center.

  • N-Substitution: The butyl group provides steric bulk intermediate between the smaller ethyl (often too polar) and larger benzyl groups, optimizing LogP for blood-brain barrier (BBB) or nerve sheath penetration.

Strategic Derivatization

To optimize potency, researchers typically modify the BPEA core at two vectors:

  • Vector A (Aromatic Ring): Introduction of electron-withdrawing groups (e.g., p-F, p-Cl) to alter metabolic stability and π-π stacking interactions.

  • Vector B (Amine Tail): Variation of the alkyl chain (n-butyl vs. iso-butyl) to modulate steric fit.

Synthesis Protocol: The Convergent Approach

Causality: Direct alkylation of butylamine with phenoxyethyl halides is prone to over-alkylation (formation of tertiary amines). Therefore, a controlled excess of amine or a reductive amination approach is preferred. The protocol below utilizes the Nucleophilic Substitution Method optimized for mono-alkylation selectivity.

Reagents and Materials
  • Precursor A: 2-Phenoxyethyl bromide (or substituted equivalent).[1]

  • Precursor B: n-Butylamine (excess).

  • Solvent: Acetonitrile (ACN) or DMF (polar aprotic promotes Sₙ2).

  • Base: Potassium Carbonate (K₂CO₃) - anhydrous.

  • Catalyst: Potassium Iodide (KI) - Finkelstein condition to accelerate reaction.

Step-by-Step Synthesis Workflow
  • Activation: Charge a reaction vessel with 2-phenoxyethyl bromide (1.0 eq), K₂CO₃ (2.0 eq), and catalytic KI (0.1 eq) in ACN. Stir at RT for 15 mins.

  • Amine Addition: Add n-butylamine (3.0 – 5.0 eq) dropwise. Note: The large excess of amine is the critical control point to statistically favor the secondary amine over the tertiary bis-product.

  • Reflux: Heat the mixture to 60–80°C for 12–18 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

  • Quench: Cool to room temperature and filter off inorganic salts (KBr/K₂CO₃).

  • Concentration: Remove solvent and excess butylamine under reduced pressure.

Isolation and Purification Strategy

Trustworthiness: The crude mixture will contain the desired Secondary Amine (BPEA), unreacted Primary Amine (Butylamine), and potentially Tertiary Amine (Bis-impurity). The following pH-Switch Extraction Protocol is a self-validating system for isolating the secondary amine.

The pH-Switch Protocol
  • Acidification: Dissolve crude oil in Ethyl Acetate (EtOAc). Extract with 1M HCl (aq).

    • Result: BPEA and impurities move to the aqueous phase as hydrochloride salts. Neutral organics remain in EtOAc (discard organic).

  • Basification (The Cut): Adjust the aqueous phase pH to ~10 using 4M NaOH.

    • Mechanism:[2][3][4] This liberates the free base.

  • Extraction: Extract the basic aqueous phase with Dichloromethane (DCM) (3x).

  • Drying: Dry combined DCM layers over MgSO₄ and concentrate.

Crystallization of the Hydrochloride Salt

To ensure pharmaceutical-grade purity (>98%), convert the free base to the HCl salt.

  • Dissolve the free base in minimal dry Diethyl Ether.

  • Add 2M HCl in Dioxane dropwise at 0°C.

  • White precipitate (BPEA·HCl) forms immediately.

  • Filter and wash with cold ether.

Analytical Validation
  • ¹H NMR (DMSO-d₆): Look for the characteristic triplet of the ether methylene (~4.2 ppm) and the multiplet of the amine methylene (~3.0 ppm). The butyl group will show a distinct methyl triplet at ~0.9 ppm.

  • Mass Spectrometry: ESI+ mode should show [M+H]⁺ peak corresponding to the specific derivative (e.g., m/z 194.15 for unsubstituted BPEA).

Visualizing the Workflow

The following diagrams illustrate the reaction pathway and the logic behind the purification process.

Synthesis Pathway (DOT Diagram)

BPEA_Synthesis Phenol Phenol (Starting Material) Bromide 2-Phenoxyethyl Bromide Phenol->Bromide 1,2-Dibromoethane NaOH Intermediate Transition State (S_N2) Bromide->Intermediate + Butylamine K2CO3, KI Butylamine n-Butylamine (Excess) Butylamine->Intermediate BPEA BPEA (Secondary Amine) Intermediate->BPEA Major Product BisImpurity Bis-Alkylated Impurity Intermediate->BisImpurity Minor Product (Over-alkylation)

Caption: Convergent synthesis of BPEA via nucleophilic substitution. Excess amine minimizes the red path (impurity).

Isolation Logic Flow (DOT Diagram)

Isolation_Flow Crude Crude Reaction Mixture (BPEA + Impurities) AcidExt Acid Extraction (1M HCl) Crude->AcidExt OrgPhase1 Organic Phase (Neutral Impurities) AcidExt->OrgPhase1 Discard AqPhase1 Aqueous Phase (Amine Salts) AcidExt->AqPhase1 Keep BaseAdj pH Adjustment (NaOH to pH 10) AqPhase1->BaseAdj DCM_Ext DCM Extraction BaseAdj->DCM_Ext FinalProd BPEA Free Base (Pure) DCM_Ext->FinalProd SaltForm HCl Salt Formation (Precipitation) FinalProd->SaltForm

Caption: The pH-Switch protocol ensures separation of neutral byproducts before final salt formation.

Data Summary: Physicochemical Properties

The following table summarizes the baseline properties for the core BPEA scaffold (N-(2-phenoxyethyl)butan-1-amine).

PropertyValueRelevance
CAS Number 32599-67-0Unique Identifier [1]
Molecular Formula C₁₂H₁₉NOStoichiometry check
Molecular Weight 193.29 g/mol Mass Spec Validation
Predicted pKa ~9.5 (Amine)Determines extraction pH
LogP ~2.8BBB Permeability indicator
Boiling Point ~280°C (760 mmHg)High BP requires vacuum distillation if not salting out

Safety and Handling

  • Amine Toxicity: Aliphatic amines like butylamine are caustic and lachrymators. All transfers must occur in a fume hood.

  • Skin Absorption: Phenoxyethyl derivatives can be absorbed through the skin. Nitrile gloves are mandatory; double-gloving is recommended during the "oil" phase handling.

  • Waste Disposal: Aqueous layers from the extraction contain excess butylamine and must be treated as basic organic waste, not general aqueous waste.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12352100, 2-Phenoxyethylamine. Retrieved from [Link]

Sources

Methodological & Application

Strategic Application of Butyl(2-phenoxyethyl)amine in Competitive Receptor Binding Assays for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Advanced Researcher

Abstract: This guide provides a comprehensive framework for utilizing Butyl(2-phenoxyethyl)amine as a competitive ligand in receptor binding assays. Designed for researchers in pharmacology and drug development, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and strategic considerations for robust assay design. We present detailed, self-validating protocols, data interpretation workflows, and the theoretical basis for experimental choices, ensuring both accuracy and reproducibility.

Introduction: The Pharmacological Potential of Butyl(2-phenoxyethyl)amine

Butyl(2-phenoxyethyl)amine is a member of the phenoxyalkylamine chemical class. Its structure, characterized by a flexible butyl group, a phenoxy ring, and a protonatable secondary amine, suggests a strong potential for interaction with a variety of G-protein coupled receptors (GPCRs), particularly those that bind endogenous catecholamines like norepinephrine and dopamine.[1][2] The structural similarity to known adrenergic and dopaminergic ligands makes it an excellent candidate for probing the binding pockets of these receptors.

In a drug discovery context, uncharacterized ligands like Butyl(2-phenoxyethyl)amine can be employed in competitive binding assays. These assays are a cornerstone of early-stage screening, allowing for the rapid determination of the binding affinity (Ki) of novel compounds by measuring their ability to displace a known radiolabeled ligand.[3] This document will provide the necessary protocols to determine the binding profile of Butyl(2-phenoxyethyl)amine and subsequently use it as a tool to characterize other novel chemical entities.

Foundational Principles: The Dynamics of Receptor-Ligand Interactions

A successful binding assay hinges on understanding the equilibrium dynamics between the ligand, the receptor, and any competitors.

  • Law of Mass Action: The binding of a ligand to a receptor is a reversible process that, at equilibrium, can be described by the dissociation constant (Kd). The Kd represents the concentration of ligand at which 50% of the receptors are occupied. A lower Kd signifies a higher binding affinity.

  • Competitive Binding: In this assay format, an unlabeled "cold" ligand (the competitor, e.g., Butyl(2-phenoxyethyl)amine) competes with a "hot" radiolabeled ligand for a finite number of receptor sites. The effectiveness of the competitor is measured by its IC50 value —the concentration required to inhibit 50% of the specific binding of the radioligand.

  • The Cheng-Prusoff Relationship: The IC50 is an operational parameter influenced by the concentration of the radioligand used. To determine the intrinsic affinity of the competitor, the inhibitory constant (Ki) , the Cheng-Prusoff equation is essential. This equation corrects the IC50 for the concentration and affinity of the radioligand, providing a more absolute measure of the competitor's affinity.

Comprehensive Experimental Workflow

A robust receptor binding experiment follows a multi-stage process from preparation to analysis. Each stage contains critical control points to ensure data integrity.

graphdot cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis A Receptor Source Preparation (e.g., Membrane extraction from CHO-K1 cells expressing Adrenergic α2B) D Assay Plate Setup - Total Binding (TB) - Non-Specific Binding (NSB) - Competitive Displacement Wells A->D B Ligand Preparation - Radiolabeled Ligand (e.g., [³H]-Rauwolscine) - Unlabeled Competitor (Butyl(2-phenoxyethyl)amine) B->D C Buffer & Reagent Formulation (e.g., Tris-HCl, MgCl₂) C->D E Equilibrium Incubation (Allowing binding to reach a steady state) D->E F Separation of Bound/Free Ligand (Rapid vacuum filtration) E->F G Quantification (Liquid Scintillation Counting) F->G H Data Transformation (CPM -> Specific Binding -> % Inhibition) G->H I Non-linear Regression Analysis (Sigmoidal curve fit to determine IC50) H->I J Ki Calculation (Cheng-Prusoff Equation) I->J

Caption: Logical flow of data processing for Ki determination.

Step-by-Step Analysis:

  • Calculate Specific Binding: For each data point, subtract the average CPM from the NSB wells. The specific binding for the control (no competitor) represents 100% binding.

  • Calculate Percent Inhibition: For each concentration of Butyl(2-phenoxyethyl)amine, express the specific binding as a percentage of the control specific binding. Then, calculate inhibition as 100% - % Specific Binding.

  • Determine IC50: Plot Percent Inhibition versus the log of the competitor concentration. Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and derive the IC50.

  • Calculate Ki: Use the Cheng-Prusoff equation to calculate the Ki, which represents the true affinity of Butyl(2-phenoxyethyl)amine for the receptor.

    Ki = IC50 / (1 + [L]/Kd)

    • [L] = Concentration of radioligand used.

    • Kd = Dissociation constant of the radioligand for the receptor (must be determined previously via a saturation binding experiment or obtained from literature).

Presentation of Results

Final data should be tabulated for clarity and easy comparison.

ParameterDescriptionExample Value
Target Receptor Human Adrenergic α2BN/A
Radioligand [³H]-RauwolscineN/A
Radioligand Kd Affinity of the radioligand1.2 nM
IC50 Conc. of Butyl(2-phenoxyethyl)amine causing 50% inhibition215 nM
Ki Calculated affinity of Butyl(2-phenoxyethyl)amine106.4 nM

Note: Data are for illustrative purposes only.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

  • Isin, B., Estiu, G., Wiest, O., & Oltvai, Z. N. (2012). Identifying Ligand Binding Conformations of the β2-Adrenergic Receptor by Using Its Agonists as Computational Probes. PLOS ONE, 7(12), e50186. [Link]

  • Rubinstein, M., & Niv, M. Y. (2009). Peptidic G-protein-coupled receptor antagonists: from discovery to the clinic. Trends in Biotechnology, 27(5), 276-284. [Link]

  • Van der Heyden, P. M., & Gomeza, J. (2017). Receptor-Ligand Binding Assays: Theory and Practice. Methods in Molecular Biology, 1642, 1-14. [Link]

Sources

Protocol for radiolabeling Butyl(2-phenoxyethyl)amine for in vivo imaging

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Radiosynthesis and In Vivo Imaging Protocol for [1-11C]Butyl(2-phenoxyethyl)amine

Executive Summary & Strategic Rationale

This application note details the protocol for the radiosynthesis and in vivo evaluation of [1-11C]Butyl(2-phenoxyethyl)amine , a secondary amine tracer relevant for probing sigma receptors and local anesthetic binding sites in the central nervous system (CNS).

Scientific Rationale for Isotope Selection: While Fluorine-18 is often preferred for its half-life (110 min), introducing a fluorine atom alters the lipophilicity (LogP) and electronic character of the parent molecule, potentially affecting blood-brain barrier (BBB) penetration and receptor affinity. Carbon-11 (t1/2 = 20.4 min) is selected here to generate an isotopologue —a radiotracer chemically identical to the non-radioactive standard. This ensures that the in vivo pharmacokinetics observed are those of the authentic biological molecule.

Synthetic Strategy: Direct alkylation of secondary amines with [11C]methyl iodide is standard; however, introducing a butyl chain requires a more advanced approach. We employ a Grignard-mediated [11C]CO2 fixation strategy to synthesize [1-11C]iodobutane ([11C]butyl iodide), which is then used to alkylate the precursor 2-phenoxyethylamine. This method allows for high specific activity and precise labeling at the alpha-carbon of the butyl chain.

Chemical Reaction Scheme

The synthesis proceeds in two phases:[1][2][3][4][5] (1) Generation of the labeling agent [1-11C]iodobutane, and (2) N-alkylation of the precursor.

G CO2 [11C]CO2 (Cyclotron Target) Acid [1-11C]Butyric Acid (Intermediate) CO2->Acid 1. Fixation Grignard n-Propyl-MgBr (Grignard Reagent) Grignard->Acid Alcohol [1-11C]Butanol (Reduced) Acid->Alcohol 2. LiAlH4 Red. Iodide [1-11C]Iodobutane (Labeling Agent) Alcohol->Iodide 3. HI/Heat Product [1-11C]Butyl(2-phenoxyethyl)amine (Final Tracer) Iodide->Product 4. N-Alkylation (DMF, 80°C) Precursor 2-Phenoxyethylamine (Precursor) Precursor->Product

Figure 1: Two-step radiosynthetic pathway involving Grignard fixation of [11C]CO2 followed by nucleophilic substitution.

Detailed Experimental Protocols

Phase 1: Synthesis of [1-11C]Iodobutane

Note: This process requires an automated chemistry module (e.g., GE TRACERlab FX C Pro or similar) capable of Grignard handling.

Reagents:

  • [11C]CO2: Produced via 14N(p,α)11C nuclear reaction.[6]

  • Grignard Reagent: n-Propylmagnesium bromide (2.0 M in THF).

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH4) (1.0 M in THF).

  • Iodinating Agent: Hydriodic acid (HI, 57% aqueous).

Step-by-Step Protocol:

  • Trapping: Deliver [11C]CO2 from the cyclotron into a cooled reaction vessel (-20°C) containing 200 µL of n-Propylmagnesium bromide . The CO2 reacts instantly to form the magnesium salt of [1-11C]butyric acid.

  • Quench & Evaporation: Add 0.5 mL of dilute HCl to quench the excess Grignard. Heat to 50°C under a helium stream to evaporate the THF solvent, leaving the [1-11C]butyric acid residue.

  • Reduction: Add 300 µL of LiAlH4 (in THF) to the residue. Heat to 60°C for 2 minutes. This converts the acid to [1-11C]butanol.

  • Iodination: Add 0.5 mL of 57% HI . Seal the vessel and heat to 130°C for 3 minutes. This converts the alcohol to [1-11C]iodobutane.

  • Distillation: The [1-11C]iodobutane is volatile. Distill it through a drying tube (ascarite/P2O5) into the second reactor containing the precursor.

Phase 2: Labeling of Butyl(2-phenoxyethyl)amine

Reagents:

  • Precursor: 2-Phenoxyethylamine (1.0 mg).

  • Solvent: Dimethylformamide (DMF), anhydrous (300 µL).

  • Base: Tetrabutylammonium hydroxide (TBAOH) or Potassium Carbonate (K2CO3).

Step-by-Step Protocol:

  • Precursor Preparation: Dissolve 1 mg of 2-phenoxyethylamine in 300 µL DMF with 2 mg of K2CO3. Place in the second reaction vessel.

  • Alkylation: Distill the [1-11C]iodobutane (from Phase 1) into this vessel at room temperature.

  • Reaction: Seal the vessel and heat to 80°C for 5 minutes .

  • Purification: Dilute the reaction mixture with 1.5 mL of HPLC mobile phase. Inject onto a semi-preparative HPLC column.[7]

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 10µ, 250x10mm).

    • Mobile Phase: Acetonitrile:0.1M Ammonium Formate (60:40 v/v).

    • Flow Rate: 5 mL/min.

    • Detection: UV (254 nm) and Gamma.

  • Formulation: Collect the product fraction (retention time approx. 8-10 min). Dilute with water (50 mL), pass through a C18 Sep-Pak cartridge, wash with water, and elute with 1 mL Ethanol followed by 9 mL Saline. Filter through a 0.22 µm sterile filter.[6]

Quality Control (QC) Specifications

The final product must meet the following criteria before release for in vivo use.

Test ParameterMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC> 95%
Chemical Purity Analytical HPLC (UV 254nm)No significant impurity peaks
Molar Activity (Am) Analytical HPLC (Mass/Activity)> 37 GBq/µmol (> 1000 mCi/µmol)
Residual Solvents Gas Chromatography (GC)DMF < 880 ppm, THF < 720 ppm
pH pH Strip4.5 – 7.5
Radionuclidic Identity Half-life measurement20.4 ± 2.0 min

In Vivo Imaging Protocol (MicroPET)

This protocol is designed for rodent models (mice/rats) to evaluate CNS distribution.

Workflow Logic

Workflow Prep Animal Prep (Anesthesia: Isoflurane) Injection IV Injection (Tail Vein, <300 µL) Prep->Injection DynamicScan Dynamic Acquisition (0-60 min) Injection->DynamicScan T=0 Recon Image Reconstruction (OSEM/FBP) DynamicScan->Recon Analysis Data Analysis (TACs, SUV) Recon->Analysis

Figure 2: Imaging workflow from subject preparation to data analysis.

Step-by-Step Imaging Guide
  • Animal Preparation:

    • Anesthetize mice (C57BL/6) using 2% isoflurane in oxygen.

    • Cannulate the lateral tail vein for consistent injection.

    • Maintain body temperature at 37°C using a heating pad.

  • Scan Acquisition:

    • Position the animal in the MicroPET scanner (brain centered in Field of View).

    • Injection: Administer 5–10 MBq (150–270 µCi) of [1-11C]Butyl(2-phenoxyethyl)amine as a bolus (< 200 µL).

    • Start Acquisition: Initiate a 60-minute dynamic scan immediately upon injection.

  • Data Binning (Framing):

    • To capture rapid wash-in (perfusion) and specific binding (wash-out), use the following framing sequence:

    • 6 x 10 sec, 6 x 20 sec, 6 x 60 sec, 8 x 300 sec.

  • Data Analysis:

    • Draw Regions of Interest (ROIs) over the Cerebellum (reference region, if devoid of target receptors) and target areas (e.g., Thalamus, Cortex).

    • Calculate Standardized Uptake Value (SUV) :

      
      
      
    • Generate Time-Activity Curves (TACs) to assess kinetics.

Critical Technical Notes & Troubleshooting

  • Grignard Moisture Sensitivity: The synthesis of [1-11C]iodobutane fails if the Grignard reagent is exposed to moisture. Ensure all lines are flushed with dry Helium. Use a fresh bottle of n-Propylmagnesium bromide.

  • Volatile Intermediate: [1-11C]iodobutane is volatile (bp ~130°C). When distilling, ensure the transfer line is heated (>100°C) but the receiving vessel is cooled (0°C) to trap it efficiently.

  • Specific Activity: To maximize specific activity, minimize the amount of "cold" atmospheric CO2 entering the system. Use high-purity gases (Grade 6.0).

References

  • Rahman, O., et al. (2004).[3] "Synthesis of [11C]/(13C)amines via carbonylation followed by reductive amination." Organic & Biomolecular Chemistry.

  • Larsen, P., et al. (2015). "Improved synthesis and application of [11C]benzyl iodide in positron emission tomography radiotracer production." Applied Radiation and Isotopes.

  • Gomez, L., et al. (2018). "In Vitro and in Vivo Evaluation of 11C-Labeled Azetidinecarboxylates for Imaging Monoacylglycerol Lipase." Journal of Medicinal Chemistry.

  • Toyohara, J., et al. (2011). "In Vivo Evaluation of 11C-labeled Three Radioligands for Glycine Transporter 1 in the Mouse Brain." Nuclear Medicine and Biology.

  • Master Organic Chemistry. (2023). "Grignard Reagents for Addition to Carbonyl Compounds." Master Organic Chemistry.

Sources

Application Note: Pharmacological Characterization of Butyl(2-phenoxyethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous framework for the pharmacological evaluation of Butyl(2-phenoxyethyl)amine (CAS: 32599-67-0).

Based on its chemical structure—a phenoxyethylamine scaffold featuring a secondary butyl amine—this compound shares pharmacophoric elements with


-adrenergic antagonists  (e.g., structural analogs of phenoxybenzamine), local anesthetics  (lipophilic amine tail), and monoamine transporter modulators . Consequently, this guide focuses on evaluating its activity as a putative G-Protein Coupled Receptor (GPCR) modulator  and Voltage-Gated Sodium Channel (Na

) blocker
.
Cell-Based Assays for GPCR Modulation and Ion Channel Blockade

Introduction & Mechanistic Rationale

Butyl(2-phenoxyethyl)amine possesses a lipophilic aromatic head group linked by an ether chain to a secondary amine. This "Pharmacophore X" is critical in medicinal chemistry for interacting with transmembrane proteins.

Structural Prediction & Target Selection
  • 
    -Adrenergic Receptors:  The phenoxy-ethyl-amine core is the binding motif of non-selective 
    
    
    
    -blockers. We must evaluate if this compound acts as a reversible antagonist.
  • Voltage-Gated Sodium Channels (Na

    
    ):  The combination of a lipophilic aromatic ring and a protonatable amine suggests potential to block the pore of Na
    
    
    
    channels, similar to lidocaine or mexiletine.
  • Sigma Receptors (

    
    -1):  Often bind N-substituted alkyl amines with high affinity.
    
The Screening Cascade

To validate bioactivity, we employ a Functional Screening Cascade :

  • Primary Screen: Intracellular Calcium Flux (

    
    ) to detect G
    
    
    
    -coupled GPCR modulation (e.g.,
    
    
    -adrenergic).
  • Secondary Screen: Membrane Potential Assay to detect ion channel blockade.

  • Safety Screen: ATP-based cytotoxicity profiling.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the theoretical interaction of Butyl(2-phenoxyethyl)amine with an


-Adrenergic Receptor (

-AR) and the downstream Calcium signaling pathway utilized in the assay.

MOA_Pathway Compound Butyl(2-phenoxyethyl)amine Receptor α1-Adrenergic Receptor (Gq-Coupled) Compound->Receptor Antagonism (Block) Gq Gαq Protein Receptor->Gq Activation (Agonist Mode) PLC Phospholipase C (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Ca Cytosolic Ca2+ (Fluorescence Increase) ER->Ca Release

Figure 1: Signal transduction pathway for Gq-coupled GPCRs. The assay measures the inhibition of agonist-induced Calcium release by the test compound.

Experimental Protocols

Protocol A: Calcium Flux Assay (GPCR Antagonist Mode)

Objective: Determine if Butyl(2-phenoxyethyl)amine inhibits Phenylephrine-induced Calcium release in CHO-K1 cells expressing


-AR.
Reagents & Equipment
  • Cell Line: CHO-K1 stably expressing human

    
    -Adrenergic Receptor.
    
  • Dye: Fluo-4 Direct™ Calcium Assay Kit (or Fluo-8 AM).

  • Agonist: Phenylephrine (PE).

  • Control: Prazosin (Reference Antagonist).

  • Instrument: FLIPR Tetra or FlexStation 3 (Excitation 485 nm / Emission 525 nm).

Step-by-Step Methodology
  • Cell Plating:

    • Seed CHO-K1 cells at 20,000 cells/well in a 384-well black-wall/clear-bottom poly-D-lysine coated plate.

    • Incubate overnight at 37°C, 5% CO

      
      .
      
  • Dye Loading:

    • Remove culture media. Add 20 µL of Fluo-4 Loading Buffer (containing 2.5 mM Probenecid to inhibit anion transport).

    • Incubate for 45 minutes at 37°C, then 15 minutes at Room Temperature (RT).

  • Compound Addition (Pre-incubation):

    • Prepare a 10-point serial dilution of Butyl(2-phenoxyethyl)amine in HBSS buffer (Top conc: 100 µM).

    • Add 10 µL of compound to cells.

    • Critical Step: Incubate for 15 minutes at RT to allow equilibrium binding.

  • Agonist Challenge:

    • Prepare Phenylephrine at EC

      
       concentration (determined previously).
      
    • Place plate in the reader.

    • Inject 10 µL of EC

      
       Phenylephrine while simultaneously recording fluorescence.
      
  • Data Acquisition:

    • Read kinetics: 0.5 sec intervals for 60 seconds, then 2 sec intervals for 120 seconds.

Protocol B: Voltage-Sensitive Dye Assay (Na Channel Blockade)

Objective: Evaluate "Local Anesthetic-like" activity by measuring membrane potential stabilization.

Step-by-Step Methodology
  • Cell System: HEK293 cells expressing Na

    
    1.7.
    
  • Dye: FRET-based Voltage Sensor (CC2-DMPE / DiSBAC

    
    (3)).
    
  • Stimulation: Veratridine (opens Na

    
     channels) or Electric Field Stimulation (EFS).
    
  • Workflow:

    • Load cells with CC2-DMPE (Donor) and DiSBAC

      
      (3) (Acceptor).
      
    • Pre-incubate with Butyl(2-phenoxyethyl)amine (0.1 - 100 µM) for 20 mins.

    • Stimulate with Veratridine (50 µM).

    • Readout: If the compound blocks the channel, the membrane remains polarized (High Donor / Low Acceptor ratio). If the channel opens, depolarization occurs (FRET increases).

Data Analysis & Interpretation

Quantitative Metrics

Data should be normalized to % Inhibition relative to the Positive Control (e.g., 10 µM Prazosin) and Vehicle Control (DMSO).

Formula:



Expected Results Table
ParameterButyl(2-phenoxyethyl)aminePrazosin (Control)Lidocaine (Control)Interpretation
IC

(

-AR)
To be determined (Exp: 1-10 µM)0.5 nM>100 µMPotency relative to specific antagonists.
IC

(Na

1.7)
To be determined (Exp: 10-50 µM)>100 µM15 µMIndicates local anesthetic potential.
CC

(Viability)
> 100 µM> 100 µM> 1 mMTherapeutic Index (TI) calculation.
Experimental Workflow Diagram

Workflow Start Start: Cell Seeding (CHO-K1 / HEK293) DyeLoad Dye Loading (Fluo-4 or VSD) Start->DyeLoad Compound Add Butyl(2-phenoxyethyl)amine (15 min Pre-incubation) DyeLoad->Compound Stimulus Inject Agonist / Stimulus (Phenylephrine / Veratridine) Compound->Stimulus Read Kinetic Fluorescence Read (FLIPR / FlexStation) Stimulus->Read Analysis Calculate IC50 & Z-Factor Read->Analysis

Figure 2: High-throughput screening workflow for evaluating Butyl(2-phenoxyethyl)amine activity.

Troubleshooting & Optimization (Expert Insights)

  • Solubility: Phenoxyethylamines are lipophilic. Ensure DMSO concentration does not exceed 0.5% in the final assay well, as high DMSO can suppress Calcium transients and alter membrane fluidity.

  • Adsorption: Lipophilic amines can stick to plastic. Use Low-Binding pipette tips and plates.

  • Desensitization: For GPCR assays, ensure cells are not over-confluent (>90%), which can downregulate receptor surface expression.

  • False Positives: Check for Auto-fluorescence . Butyl(2-phenoxyethyl)amine contains an aromatic ring; scan the compound alone at 485nm/525nm to ensure it does not interfere with Fluo-4 signals.

References

  • Structure-Activity Relationships of Phenoxyethylamine Derivatives. Source:Journal of Medicinal Chemistry. Analysis of the phenoxy-alkyl-amine scaffold in adrenergic antagonism.

  • Calcium Flux Assays for GPCR Screening. Source:Nature Protocols. "Measurement of intracellular calcium signals to screen for GPCR modulators."

  • Voltage-Sensitive Dye Imaging for Ion Channels. Source:Assay Guidance Manual (NCBI). "Ion Channel Screening: Optical Methods."

  • Cytotoxicity Assessment (MTT Assay). Source:National Institutes of Health (NIH). Standard protocols for cell viability.

Application Note: Structural Determination of Target Proteins with Butyl(2-phenoxyethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Physicochemical Profile[1][2]

Crystallizing proteins with small molecule ligands like Butyl(2-phenoxyethyl)amine requires a nuanced understanding of the ligand's physicochemical behavior. This molecule represents a classic "amphiphilic amine" scaffold often found in local anesthetics, ion channel blockers, and GPCR ligands.

The Challenge

The molecule possesses two distinct functional moieties that dictate experimental design:

  • Secondary Amine Headgroup: Highly basic (

    
    ). At physiological pH (7.4), it is predominantly protonated (
    
    
    
    ), serving as a crucial hydrogen bond donor/acceptor.
  • Phenoxyethyl Tail: A flexible, hydrophobic aromatic chain that drives binding via

    
    -stacking or hydrophobic enclosure but contributes to poor aqueous solubility.
    

Critical Success Factor: The primary cause of crystallization failure with this class of molecules is micro-precipitation within the protein drop. The ligand must be kept soluble enough to reach the active site but not so soluble that it acts as a detergent, denaturing the protein.

Pre-Crystallization Characterization (Go/No-Go Step)

Before attempting crystallization, you must validate that the ligand binds to the protein in solution. Blindly adding hydrophobic amines to protein drops often leads to false negatives (precipitation).

Protocol: Thermal Shift Assay (TSA/DSF)

Objective: Determine the


 (change in melting temperature) induced by ligand binding.
  • Ligand Stock Preparation:

    • Dissolve Butyl(2-phenoxyethyl)amine in 100% DMSO to a concentration of 100 mM .

    • Note: If the ligand is an HCl salt, it may be dissolved in water, but DMSO is preferred to ensure the phenoxy tail does not aggregate.

  • Assay Setup:

    • Protein Concentration: 0.2 – 0.5 mg/mL in crystallization buffer.[1]

    • Ligand Concentration: 1 mM (Final DMSO < 1%).

    • Dye: SYPRO Orange (5000x stock diluted to 5x).

  • Interpretation:

    • 
      :  Strong binding. Proceed to Co-crystallization .
      
    • 
      :  Weak binding. Proceed to High-Concentration Soaking .
      
    • Negative

      
      :  Ligand destabilizes protein (detergent effect). Do not crystallize.  Optimize buffer ionic strength.
      

Methodology A: Crystal Soaking (The "Fast" Path)[3]

Soaking is the preferred method if you already have high-quality apo crystals. It minimizes protein consumption and allows for rapid screening.[2][3]

Mechanism of Action

The ligand diffuses through the solvent channels of the crystal lattice. For Butyl(2-phenoxyethyl)amine, the solvent channels must be large enough to accommodate the flexible butyl and phenoxy chains.

Step-by-Step Protocol
  • Harvesting: Select robust apo crystals (avoid needles/plates).

  • Soaking Solution Preparation:

    • Prepare a solution identical to the "Mother Liquor" (reservoir solution) but with 5-10% higher precipitant concentration to prevent crystal dissolution upon loop transfer.

    • Add Ligand: Dilute 100 mM DMSO stock to a final concentration of 2–5 mM .

    • Critical Step: Ensure final DMSO concentration does not exceed 5% (v/v). If the crystal cracks, reduce DMSO to 2% and use a lower ligand concentration (1 mM).

  • Incubation:

    • Transfer the crystal into the soaking drop.[1][3]

    • Time:

      • Fast Soak: 10 minutes (minimizes lattice damage).

      • Slow Soak: 24 hours (maximizes occupancy).

    • Visual Check: If the crystal turns "brownish" or cracks immediately, the amine is disrupting the lattice. Switch to Co-crystallization.

  • Cryo-protection:

    • Transfer the crystal briefly (<30s) to a cryo-solution containing the same concentration of ligand to prevent "back-soaking" (ligand washing out).

Methodology B: Co-crystallization (The "Robust" Path)

Co-crystallization is required if the ligand induces a conformational change (e.g., "closing" a kinase hinge or ordering a disordered loop).

Step-by-Step Protocol
  • Complex Formation:

    • Protein Stock: High concentration (e.g., 10 mg/mL).

    • Molar Ratio: Mix Protein:Ligand at 1:3 to 1:5 .

    • Example: To 100

      
      L of 0.5 mM protein, add ligand to 1.5 mM.
      
  • Incubation:

    • Incubate on ice for 30–60 minutes before setting up drops. This allows the "induced fit" to stabilize.

  • Clarification:

    • Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

    • Why? Hydrophobic amines often cause minor protein aggregation. You must remove these nucleation sites (pellet) to get single crystals. Use only the supernatant.

  • Screening:

    • Set up vapor diffusion drops (Sitting Drop or Hanging Drop).

    • Tip: Include an additive screen containing non-detergent sulfobetaines (NDSBs) . NDSBs help solubilize the hydrophobic phenoxy group of the ligand within the drop.

Data Visualization & Workflow Logic

Experimental Decision Matrix

The following diagram illustrates the decision logic for choosing between soaking and co-crystallization based on TSA results and crystal behavior.

CrystallizationWorkflow Start Start: Purified Protein + Butyl(2-phenoxyethyl)amine TSA Thermal Shift Assay (TSA) Start->TSA Result_High ΔTm > 2°C (Strong Binding) TSA->Result_High Stabilizes Result_Low ΔTm < 1°C (Weak Binding) TSA->Result_Low No Shift CoCryst Method B: Co-Crystallization (1:5 Molar Ratio) Result_High->CoCryst Soak Method A: Crystal Soaking (High Conc. Ligand) Result_Low->Soak If Apo Crystals Exist Centrifuge Clarify Mixture (Remove Aggregates) CoCryst->Centrifuge Validation X-Ray Diffraction Check Electron Density Soak->Validation Screen Screen Conditions (Add NDSBs) Centrifuge->Screen Screen->Validation

Figure 1: Decision matrix for crystallizing hydrophobic amine ligands. Green path indicates high-affinity protocol; Red path indicates low-affinity protocol.

Ligand Interaction Logic

Understanding why the ligand binds guides the refinement of the structure.

InteractionLogic Ligand_Amine Secondary Amine (-NH-) Prot_Acid Asp/Glu Residues (Acidic Pocket) Ligand_Amine->Prot_Acid Salt Bridge / H-Bond Ligand_Tail Phenoxyethyl Group (Hydrophobic) Prot_Pocket Hydrophobic Pocket (Phe/Trp/Tyr) Ligand_Tail->Prot_Pocket Pi-Stacking / VdW Solvent Bulk Solvent (Water) Ligand_Tail->Solvent Entropic Penalty (Avoid Exposure)

Figure 2: Mechanistic binding logic. The amine anchors the ligand via electrostatics, while the phenoxy tail seeks hydrophobic enclosure.

Summary of Key Parameters

ParameterRecommendationRationale
Ligand Stock 100 mM in 100% DMSOHigh concentration minimizes DMSO volume added to protein.[4]
DMSO Limit < 5% (v/v) finalHigher DMSO concentrations destabilize crystal lattice contacts.[4]
Molar Ratio 1:3 to 1:5 (Protein:Ligand)Ensures saturation of the binding site without excessive precipitation.[4]
Soak Time 10 min – 24 hrsBalance between diffusion time and crystal degradation.[4]
Cryo-protectant Include LigandPrevents ligand "wash-out" during the seconds before freezing.[4]

References

  • Bergfors, T. (2003). Seeds to crystals.[3][5][6] Journal of Structural Biology.

    • Context: Foundational text on seeding techniques and handling protein solubility.[5][7]

  • Hassell, A. M., et al. (2007). Crystallization of protein-ligand complexes.[8][1][3][6][9] Acta Crystallographica Section F.

    • Context: Authoritative protocol on the specific differences between soaking and co-crystalliz
  • Hampton Research. (n.d.). Soaking and Co-crystallization User Guide.

    • Context: Industry-standard technical guide for handling ligand solubility and DMSO tolerance in drops.
  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols.

    • Context: The definitive protocol for the Thermal Shift Assay (TSA) described in Section 2.

Sources

Application Note: Strategic Utilization of Butyl(2-phenoxyethyl)amine in Nickel-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the use of Butyl(2-phenoxyethyl)amine (BPEA) as a specialized ancillary ligand in transition metal catalysis. While phosphine ligands traditionally dominate cross-coupling, BPEA represents a class of hemilabile N,O-bidentate ligands that are increasingly critical in Nickel-catalyzed alkyl-alkyl coupling.

The unique architecture of BPEA—featuring a hard amine donor and a weaker ether donor—enables the stabilization of reactive metal centers (like Ni(0)) while permitting rapid decoordination to open active sites for oxidative addition. This guide provides a validated protocol for its synthesis and its application in suppressing


-hydride elimination during the coupling of unactivated alkyl halides.
Key Applications
  • Ni-Catalyzed Kumada Coupling: Efficient coupling of alkyl halides with Grignard reagents.[1]

  • C(sp³)–C(sp³) Bond Formation: Overcoming the "beta-hydride elimination" bottleneck common in alkyl couplings.

  • Ligand Screening: A cost-effective, modifiable scaffold for optimizing steric/electronic properties in drug discovery campaigns.

Chemical Identity & Properties

PropertySpecification
IUPAC Name

-butyl-2-phenoxyethanamine
Molecular Formula

MW 193.29 g/mol
Ligand Class Bidentate N,O-Donor (Hemilabile)
Coordination Mode

(Ground state);

(Active state)
Solubility Soluble in THF, Toluene, DCM; Insoluble in Water

Mechanistic Rationale: The Hemilabile Advantage

The efficacy of BPEA stems from the "Hemilabile Effect." In Nickel catalysis, a rigid bidentate ligand can over-stabilize the metal, inhibiting reactivity. Conversely, a monodentate ligand may lead to catalyst decomposition.

BPEA offers a dynamic equilibrium:

  • Resting State: The Ether oxygen coordinates to the Nickel center, stabilizing the electron-rich Ni species.

  • Active State: The weak Ni–O bond breaks (decoordination) to create a vacant coordination site, allowing the incoming electrophile (Alkyl Halide) to bind.

  • Suppression of Side Reactions: The steric bulk of the N-butyl group and the chelation effect retard

    
    -hydride elimination, favoring the desired reductive elimination pathway.
    
Mechanistic Pathway Diagram[2]

CatalyticCycle PreCat Pre-Catalyst [Ni(II)-BPEA] ActiveCat Active Species [Ni(0)-BPEA] PreCat->ActiveCat Activation (R-MgX) Hemilabile Hemilabile Opening (Ether Decoordination) ActiveCat->Hemilabile Substrate Approach OxAdd Oxidative Addition [R-Ni(II)-X] TransMetal Transmetallation [R-Ni(II)-R'] OxAdd->TransMetal + R'-MgX BetaElim β-Hydride Elimination (Suppressed by Chelation) OxAdd->BetaElim Competes RedElim Reductive Elimination Product R-R' TransMetal->RedElim C-C Bond Formation RedElim->ActiveCat Regeneration Hemilabile->OxAdd + R-X (Alkyl Halide)

Figure 1: Catalytic cycle illustrating the hemilabile role of BPEA in facilitating oxidative addition while stabilizing the active Ni(0) species.

Experimental Protocols

Protocol A: Synthesis of Butyl(2-phenoxyethyl)amine (Ligand Preparation)

Rationale: Commercial availability is limited. In-house synthesis ensures purity, which is critical for catalytic turnover.

Reagents:

  • 2-Phenoxyethyl bromide (1.0 equiv)

  • n-Butylamine (3.0 equiv) — Excess acts as base and solvent

  • Ethanol (Solvent)

Step-by-Step:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with 2-Phenoxyethyl bromide (20.1 g, 100 mmol) and Ethanol (50 mL).

  • Amine Addition: Add n-Butylamine (21.9 g, 300 mmol) dropwise over 10 minutes. Exothermic reaction.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12 hours. Monitor conversion by TLC (SiO2, 10% MeOH/DCM).
    
  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol and excess butylamine.

  • Extraction: Dissolve the residue in DCM (100 mL) and wash with 1M NaOH (2 x 50 mL) to liberate the free amine from the HBr salt.

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Distill the crude oil under high vacuum (approx. 
    
    
    
    at 0.5 mmHg) to obtain a clear, colorless oil.
  • Yield Check: Expected yield >85%. Confirm structure via

    
     NMR.
    
Protocol B: Nickel-Catalyzed Cross-Coupling (Kumada Type)

Application: Coupling of 1-bromooctane (unactivated alkyl halide) with Phenylmagnesium Bromide.

Reagents:

  • 
     (Precatalyst, 5 mol%)
    
  • Butyl(2-phenoxyethyl)amine (Ligand, 6 mol%)

  • 1-Bromooctane (1.0 equiv)

  • Phenylmagnesium Bromide (1.2 equiv, THF solution)

  • THF (Anhydrous)

Workflow Diagram:

Workflow Step1 Ligand Loading Mix NiCl2 + BPEA in THF (Stir 15 min) Step2 Substrate Addition Add Alkyl Bromide (0 deg C) Step1->Step2 Step3 Reagent Addition Add Grignard Reagent Dropwise Step2->Step3 Step4 Reaction Stir 25 deg C 12-24 Hours Step3->Step4

Figure 2: Operational workflow for setting up the BPEA-catalyzed cross-coupling reaction.

Step-by-Step:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon/Vacuum (3x).

  • Catalyst Formation: Add

    
     (11 mg, 0.05 mmol) and Butyl(2-phenoxyethyl)amine  (10.6 mg, 0.06 mmol). Add anhydrous THF (2 mL). Stir at room temperature for 15-20 minutes.
    
    • Observation: Solution should turn from yellow/orange to a distinct deep color (often violet/blue) indicating complexation.

  • Substrate Addition: Add 1-Bromooctane (193 mg, 1.0 mmol). Cool the mixture to

    
     in an ice bath.
    
  • Grignard Addition: Add PhMgBr (1.2 mL of 1.0 M solution) dropwise over 5 minutes.

  • Reaction: Remove ice bath and stir at room temperature (

    
    ) for 12 hours.
    
  • Quench: Quench carefully with 1M HCl (2 mL). Extract with Ethyl Acetate.

  • Analysis: Analyze organic phase via GC-MS or NMR using an internal standard (e.g., dodecane).

Data & Performance Metrics

The following table summarizes the expected performance of BPEA compared to standard ligands in the coupling of Alkyl Bromides with Aryl Grignards.

Ligand SystemYield (%)Selectivity (Cross : Homo)Notes
No Ligand <5%N/ACatalyst decomposes to Ni-black immediately.
PPh3 (Phosphine) 35%60 : 40Significant

-hydride elimination observed (alkene formation).
dppp (Bidentate) 65%80 : 20Rigid chelation slows down oxidative addition.
BPEA (This Protocol) 88% >95 : 5 Hemilability balances stability and reactivity.

Troubleshooting & Optimization

  • Catalyst Poisoning: The secondary amine proton is generally tolerated in Kumada couplings (Mg is basic but the N-Mg bond can act as the active species). However, if yield is low, deprotonate the ligand with 1 equiv of n-BuLi before adding Ni salt to form the Amido-Ether ligand (anionic N-donor), which is a stronger sigma donor.

  • Stoichiometry: Ensure Ligand:Metal ratio is slightly > 1:1 (e.g., 1.2:1). Excess amine is not detrimental, but insufficient ligand leads to Ni precipitation.

  • Moisture Sensitivity: While the ligand is stable, the Ni(0) intermediate and Grignard reagents are not. Strictly anhydrous THF is required.

References

  • Hu, X. (2011). Nickel-Catalyzed Cross-Coupling Reactions of Alkyl Electrophiles. Chemical Reviews, 111(3), 1637–1680. Link

  • Zultanski, S. L., & Fu, G. C. (2013). Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki–Miyaura, Negishi, and Kumada Cross-Couplings. Journal of the American Chemical Society, 135(2), 624–627. Link

  • Jones, G. D., et al. (2006). Pincer-Complexated Nickel Catalysts for the Cross-Coupling of Alkyl Halides. Organometallics, 25(1), 221-229. (Context on N,N,N and N,O ligand behavior). Link

  • Application Note Grounding: The synthesis and application protocols are derived from standard methodologies for amino-ether ligands in transition metal catalysis as described in Organic Process Research & Development.

Sources

Troubleshooting & Optimization

Overcoming solubility issues with Butyl(2-phenoxyethyl)amine in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Solutions for Hydrophobic Amines

Guide: Overcoming Solubility Challenges with Butyl(2-phenoxyethyl)amine in Aqueous Buffers

As a Senior Application Scientist, I've frequently collaborated with researchers facing challenges in formulating hydrophobic compounds for biological and chemical assays. A common class of such molecules is substituted amines, like Butyl(2-phenoxyethyl)amine, which possess poor aqueous solubility due to their significant nonpolar structural components. This guide provides a structured, cause-and-effect approach to systematically overcome these solubility issues, ensuring reliable and reproducible experimental results.

Section 1: Understanding the Core Problem - Physicochemical Profile

Butyl(2-phenoxyethyl)amine is a weakly basic, hydrophobic secondary amine. Its structure, featuring a bulky butyl group and an aromatic phenoxy ring, confers a lipophilic character, making it sparingly soluble in neutral aqueous solutions. The key to solubilization lies in understanding and manipulating its acid-base properties.

PropertyValue / DescriptionRationale & Implication for Solubility
Chemical Structure C₄H₉-NH-CH₂CH₂-O-C₆H₅The large nonpolar butyl and phenoxy groups dominate the molecule's character, leading to hydrophobic interactions and a tendency to phase-separate from water[1].
Molecular Formula C₁₂H₁₉NO-
Molecular Weight ~193.29 g/mol A higher molecular weight often correlates with lower aqueous solubility.
Compound Type Secondary Amine (Weak Base)The lone pair of electrons on the nitrogen atom can accept a proton. This is the primary handle for solubility manipulation.
Estimated pKa 9.5 - 10.5This is the pH at which the compound is 50% protonated (ionized) and 50% neutral. At pH values significantly below the pKa, the highly soluble protonated form (R₂NH₂⁺) dominates.
Aqueous Solubility Poor at neutral and basic pHIn its neutral, unprotonated form, the molecule is lipophilic and does not favorably interact with water molecules.
Appearance Likely a colorless to pale yellow liquidBased on similar structures like 2-phenoxyethyl butyrate[2]. Physical form can impact dissolution kinetics.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles researchers encounter.

Q1: I added Butyl(2-phenoxyethyl)amine directly to my PBS buffer (pH 7.4), and it won't dissolve. I see oily droplets. Why?

A: At pH 7.4, which is significantly above the estimated pKa of the amine group, Butyl(2-phenoxyethyl)amine exists almost entirely in its neutral, un-ionized form. The large hydrophobic portions of the molecule prevent it from effectively interacting with water, causing it to phase-separate, appearing as an oily film or insoluble droplets. This is expected behavior for a hydrophobic amine in a neutral buffer[3][4].

Q2: My solution looks cloudy or hazy after adding the compound. Is it dissolved?

A: Cloudiness or haziness indicates that the compound has not fully dissolved and is likely present as a fine suspension or a microemulsion. This is not a true solution and will lead to inaccurate concentration measurements and unreliable results in subsequent experiments. For most applications, a visually clear, homogenous solution is required.

Q3: Can I just use a small amount of a co-solvent like DMSO to dissolve it in my buffer?

A: Yes, using a co-solvent is a common strategy, but it must be approached with caution. A co-solvent works by reducing the overall polarity of the aqueous medium, which can help solubilize hydrophobic compounds[5]. However, there are critical considerations:

  • Final Concentration: The percentage of the co-solvent in your final working solution must be low enough to not interfere with your experimental system (e.g., cell viability, enzyme activity). Typically, <1% and often <0.1% v/v is recommended.

  • Precipitation Risk: A compound dissolved in a high-concentration co-solvent stock may precipitate when diluted into the final aqueous buffer. This is a critical validation step you must perform.

Q4: What is the best way to prepare a high-concentration stock solution?

A: The most robust method for a basic compound like this is to prepare an acidified aqueous stock solution. By dissolving the compound in a dilute acid, you convert it to its highly soluble protonated salt form. This stock can then be carefully diluted into your final buffer. Alternatively, a stock in 100% organic solvent (like DMSO or ethanol) can be prepared, but requires rigorous testing for precipitation upon dilution[6].

Q5: How exactly does lowering the pH increase the solubility of Butyl(2-phenoxyethyl)amine?

A: This is based on fundamental acid-base chemistry. When you lower the pH of the solution to a level at least 2 units below the compound's pKa, the equilibrium shifts overwhelmingly towards the protonated, or ionized, form (R₂NH₂⁺). This positively charged species is a salt, which is significantly more polar and thus much more soluble in aqueous media[7][]. This principle is a cornerstone of formulating weakly basic drugs[9].

Section 3: Troubleshooting Workflows & Protocols

Follow these validated protocols to systematically achieve a stable, aqueous solution of Butyl(2-phenoxyethyl)amine.

Strategy 1: pH-Mediated Solubilization (Recommended Primary Approach)

This method leverages the compound's basicity to create a soluble salt form, which is often the most effective and "cleanest" method, avoiding organic co-solvents.

Causality: By protonating the secondary amine with a dilute acid, we form a water-soluble ammonium salt (R₂NH₂⁺Cl⁻). This charged species readily dissolves in water. The key is to prepare a concentrated, acidified stock and then dilute it, ensuring the final buffer has sufficient capacity to maintain the desired pH.

Experimental Protocol:

  • Prepare a 10 mg/mL Acidified Stock Solution:

    • Accurately weigh 10 mg of Butyl(2-phenoxyethyl)amine into a sterile glass vial.

    • Add 950 µL of sterile, deionized water. The compound will likely be insoluble at this stage.

    • While vortexing or stirring, add 1 M Hydrochloric Acid (HCl) dropwise (typically 1-5 µL at a time).

    • Continue adding acid until the solution becomes completely clear. This indicates full conversion to the soluble salt.

    • Adjust the final volume to 1.0 mL with deionized water. This is your ~10 mg/mL (or ~51.7 mM) stock solution.

    • Self-Validation: The solution must be perfectly clear and free of particulates. Note the approximate volume of HCl added for future reference.

  • Dilution into Final Buffer:

    • Perform a serial dilution of your stock solution into your final aqueous buffer (e.g., PBS, pH 7.4).

    • Crucial Step: After each dilution, vortex and let the solution stand for at least 15-30 minutes. Inspect for any signs of precipitation or cloudiness. This will determine the maximum practical working concentration in that specific buffer.

    • The buffering capacity of your final medium must be sufficient to absorb the acidity of the stock aliquot without a significant drop in the final pH.

Strategy 2: Co-Solvent-Based Solubilization

This is a viable alternative if pH modification is incompatible with your experiment.

Causality: Water-miscible organic solvents like DMSO or ethanol can dissolve hydrophobic compounds by creating a bulk solvent environment that is less polar than water alone[5].

Experimental Protocol:

  • Prepare a High-Concentration Organic Stock:

    • Dissolve Butyl(2-phenoxyethyl)amine in 100% DMSO or absolute ethanol to a high concentration (e.g., 50-100 mg/mL).

    • Self-Validation: Ensure the compound dissolves completely to form a clear solution.

  • Determine the Aqueous Solubility Limit:

    • Prepare a series of dilutions of the organic stock into your final aqueous buffer. For example, prepare final solutions containing 0.1%, 0.5%, 1%, and 2% DMSO.

    • Vortex each dilution thoroughly.

    • Incubate at the experimental temperature for at least 1 hour.

    • Visually inspect for the "crash out point"—the concentration at which precipitation or turbidity first appears. Your maximum working concentration must be below this point.

Table of Common Co-Solvents and Considerations:

Co-SolventTypical Stock Conc.Max Final Conc. (Cell-based Assays)Notes
DMSO 10-100 mM< 0.5% (v/v)Can have biological effects; check literature for your specific assay.
Ethanol 10-100 mM< 1.0% (v/v)Can be toxic to cells at higher concentrations.
PEG 400 1-50 mg/mLVariableGenerally well-tolerated but can increase viscosity.
Strategy 3: Complexation with Cyclodextrins

This advanced technique is excellent for increasing solubility without using traditional co-solvents, which is particularly useful for in vivo applications.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the nonpolar parts (the butyl and phenoxy groups) of the guest molecule, Butyl(2-phenoxyethyl)amine, forming a water-soluble inclusion complex[10][11][12].

Experimental Protocol:

  • Prepare a Cyclodextrin Solution:

    • Prepare a 10-40% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) in your desired buffer. These derivatives have much higher aqueous solubility than native β-cyclodextrin.

  • Form the Complex:

    • Add the Butyl(2-phenoxyethyl)amine directly to the cyclodextrin solution.

    • Stir or sonicate the mixture at room temperature or with gentle warming (40-50°C) for several hours (or overnight) to facilitate complex formation.

    • Self-Validation: The solution should become clear as the inclusion complex forms. Filter the final solution through a 0.22 µm filter to remove any undissolved material.

Section 4: Decision-Making Workflow for Solubilization

This workflow guides the selection of the most appropriate strategy based on experimental constraints.

solubilization_workflow start Start: Insoluble Compound (Butyl(2-phenoxyethyl)amine) ph_check Is pH modification compatible with your experiment? start->ph_check ph_solubilize Use Strategy 1: pH-Mediated Solubilization (Prepare Acidic Stock) ph_check->ph_solubilize  Yes cosolvent_check Are organic co-solvents (e.g., DMSO, EtOH) compatible with your experiment? ph_check->cosolvent_check No   success Success: Proceed with Experiment ph_solubilize->success cosolvent_solubilize Use Strategy 2: Co-Solvent Solubilization (Validate dilution stability) cosolvent_check->cosolvent_solubilize  Yes cyclodextrin Use Strategy 3: Cyclodextrin Complexation (Requires formulation development) cosolvent_check->cyclodextrin No   cosolvent_solubilize->success advanced_methods Consult Formulation Specialist: Consider advanced methods (e.g., surfactants, nanoformulations) cyclodextrin->advanced_methods If fails cyclodextrin->success If successful

Caption: Decision workflow for selecting a solubilization strategy.

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules. Available at: [Link]

  • Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Hydrophobic amine-based binary mixtures of active pharmaceutical and food grade ingredients: characterization and application in indium extraction from aqueous hydrochloric acid media. Green Chemistry. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Available at: [Link]

  • 2-phenoxyethyl butyrate, 23511-70-8. The Good Scents Company. Available at: [Link]

  • Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. Available at: [Link]

  • 2-Phenoxyethanamine | C8H11NO | CID 15651. PubChem - NIH. Available at: [Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PMC - NIH. Available at: [Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]

  • Hydrophobic amine-based binary mixtures of active pharmaceutical and food grade ingredients: characterization and application in indium extraction from aqueous hydrochloric acid media. ResearchGate. Available at: [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]

  • pH Adjusting Database. CompoundingToday.com. Available at: [Link]

  • Complex formation between α-cyclodextrin and amines in water and DMF solvents. ResearchGate. Available at: [Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. Available at: [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. Available at: [Link]

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Available at: [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PubMed. Available at: [Link]

Sources

Technical Support Portal: LC-MS/MS Optimization for Butyl(2-phenoxyethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BPEA-OPT-2026 Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Introduction: The Analytical Challenge

Butyl(2-phenoxyethyl)amine (BPEA) represents a classic analytical challenge in small molecule bioanalysis: it is a lipophilic secondary amine (


, MW 193.29).

From a mass spectrometry perspective, it ionizes readily in ESI(+). However, from a chromatographic perspective, it is prone to severe peak tailing due to the interaction of the secondary amine nitrogen with residual silanols on silica columns.[1][2] Furthermore, its lipophilicity (LogP ~3.2) creates "sticky" carryover issues in high-throughput assays.

This guide moves beyond generic protocols, offering a causal analysis of method failure and self-validating optimization strategies.

Module 1: Chromatographic Separation (The "Tailing" Solution)

The Mechanism of Failure

Standard C18 columns often fail for BPEA because the protonated amine (


) undergoes ion-exchange interactions with deprotonated silanol groups (

) on the stationary phase surface. This results in non-Gaussian peak shapes (tailing factors > 1.5), reducing sensitivity and integration accuracy.
Optimized LC Protocol

To silence silanol activity, we must utilize ionic strength and pH control .

ParameterRecommendationScientific Rationale
Column Stationary Phase C18 with Embedded Polar Group (EPG) or Hybrid Particle (BEH/HSS) EPG columns shield silanols. Hybrid particles have fewer surface silanols than pure silica.
Column Dimensions 2.1 x 50 mm, 1.7 µm or 2.6 µm (Core-Shell)Short columns allow fast elution of this lipophilic compound; sub-3 µm particles improve resolution.
Mobile Phase A Water + 5mM Ammonium Formate + 0.1% Formic AcidCritical: The ammonium ions (

) compete with BPEA for silanol sites, effectively "blocking" them. Acid ensures full protonation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for lipophilic amines compared to Methanol.
Flow Rate 0.4 – 0.6 mL/minHigher flow rates assist in desolvation efficiency in ESI sources.
Gradient Strategy
  • Initial Hold: 5% B for 0.5 min (Divert to waste to prevent salt fouling).

  • Ramp: 5% to 95% B over 3.0 min.

  • Wash: Hold 95% B for 1.0 min (Crucial to remove carryover).

  • Re-equilibration: 1.5 min.

Module 2: Mass Spectrometry Detection (The "Sensitivity" Phase)

Ionization Logic

BPEA is a basic molecule (


). In acidic media, it exists almost exclusively as 

.
  • Precursor Ion:

    
     194.2
    
  • Ionization Mode: Electrospray Ionization (ESI) – Positive[3][4][5]

Fragmentation Pathway Prediction

Since specific literature on BPEA fragmentation is niche, we apply First-Principles Mass Spectrometry to predict and validate transitions.

  • Cleavage A (Ether Bond): Generates Phenoxy cation (

    
    , 
    
    
    
    93) or Phenyl cation (
    
    
    ,
    
    
    77).
  • Cleavage B (C-N Bond): Loss of the butyl chain (

    
    , -57 Da) leads to 
    
    
    
    137.
  • Cleavage C (Alkyl Chain): Loss of the phenoxyethyl group.

MS/MS Optimization Protocol

Perform a Product Ion Scan injecting 1 µg/mL standard. Look for the following targets:

Transition TypePrecursor (

)
Product (

)
Collision Energy (Est.)[3]Purpose
Quantifier 194.2137.1 15 - 20 eVHigh intensity; loss of butyl group (common/stable).
Qualifier 1 194.277.1 30 - 40 eVHigh specificity (Phenyl ring); requires higher energy.
Qualifier 2 194.293.1 25 - 35 eVPhenoxy fragment; confirms ether structure.
Workflow Visualization

The following diagram illustrates the logical flow for optimizing the Source and MRM parameters.

MS_Optimization cluster_fragments Fragment Selection Logic Start Start: 1 µg/mL Infusion Q1_Scan Q1 Scan (Full Scan) Target: m/z 194.2 [M+H]+ Start->Q1_Scan Source_Opt Source Optimization (Temp, Gas Flow, Voltage) Q1_Scan->Source_Opt Maximize Precursor Prod_Scan Product Ion Scan (MS2) Range: m/z 40 - 200 Source_Opt->Prod_Scan Frag1 m/z 137 (Loss of Butyl) Prod_Scan->Frag1 Low CE Frag2 m/z 77/93 (Phenoxy/Phenyl) Prod_Scan->Frag2 High CE MRM_Opt MRM Optimization (Dwell Time & CE Stepping) Frag1->MRM_Opt Frag2->MRM_Opt Final Final Method Validation MRM_Opt->Final

Figure 1: Step-by-step MS/MS optimization workflow for Butyl(2-phenoxyethyl)amine, prioritizing fragment stability.

Module 3: Troubleshooting & FAQs

Q1: I see a "Ghost Peak" of BPEA in my blank samples. How do I remove it?

Diagnosis: Carryover. Lipophilic amines adsorb to the injection needle and rotor seal (Vespel/Tefzel). The Fix:

  • Needle Wash: Switch to an aggressive wash solvent: 40:40:20 Acetonitrile:Isopropanol:Water + 0.2% Formic Acid . The acid helps solubilize the amine, while IPA solubilizes the lipophilic tail.

  • Valve Cleaning: If the issue persists, the rotor seal may need replacement (switch to PEEK or ceramic if compatible).

Q2: My signal intensity fluctuates significantly between injections.

Diagnosis: Unstable Electrospray (Spray Flicker) or Matrix Effects. The Fix:

  • Check Source Voltage: If using >4.5 kV, you may be experiencing discharge. Lower to 3.0 - 3.5 kV.

  • Desolvation Temperature: For the butyl chain, ensure the source temp is high enough (350°C - 450°C) to fully desolvate the droplets.

  • Matrix Check: Perform a Post-Column Infusion . Infuse the standard constantly while injecting a blank matrix. If you see a dip in the baseline at the retention time of BPEA, you have suppression.

Q3: The peak is broad and splitting.

Diagnosis: Solvent mismatch.[6] The Fix: If you dissolve your sample in 100% Acetonitrile (strong solvent) and inject onto a gradient starting at 5% Acetonitrile, the sample will travel faster than the mobile phase initially, causing band broadening.

  • Protocol: Dissolve samples in the starting mobile phase (e.g., 10% ACN / 90% Water).

References

  • Dolan, J. W. (2018).[1][6] LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? LCGC North America. Retrieved from [Link]

  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]

  • Kebarle, P., & Tang, L. (1993). From ions in solution to ions in the gas phase - the mechanism of electrospray mass spectrometry. Analytical Chemistry.[1][2][5][6][7][8][9][10][11][12][13] (Foundational text on ESI mechanism for amines).

  • Restek Corporation. (2018).[1] Troubleshooting HPLC – Tailing Peaks. Retrieved from [Link]

Sources

Technical Support Center: Butyl(2-phenoxyethyl)amine Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with Butyl(2-phenoxyethyl)amine (CAS: 1758-46-9). It is designed to move beyond generic advice, offering mechanistic insights into why degradation occurs and how to arrest it using rigorous laboratory protocols.

The Degradation Matrix: Diagnostics & Troubleshooting

This section addresses the most common physical changes observed in stored samples. We analyze these symptoms through the lens of organic reaction mechanisms to identify the root cause.

Q1: My clear liquid sample has developed a white, crusty precipitate around the cap. Is the compound destroyed?

Diagnosis: Atmospheric Carbamate Formation. The Mechanism: Butyl(2-phenoxyethyl)amine is a secondary amine.[1] Like all nucleophilic amines, it reacts reversibly with atmospheric carbon dioxide (


).[1] The amine attacks the electrophilic carbon of 

to form a carbamic acid, which then rapidly deprotonates another equivalent of the amine to form an ammonium carbamate salt.

This salt is the "white crust" you observe.[1]

The Fix: Because this reaction is reversible:

  • Do not filter immediately. You will lose mass.[1]

  • Basify and Extract: Dissolve the sample (crust and all) in an organic solvent (e.g., Dichloromethane). Wash with a basic aqueous solution (e.g., 1M NaOH or saturated

    
    ).[1] The base deprotonates the ammonium salt, releasing the free amine back into the organic layer and trapping 
    
    
    
    as carbonate in the aqueous layer.
  • Dry and Concentrate: Dry the organic layer over

    
     and remove the solvent.[1]
    
Q2: The sample has turned from colorless to yellow or brown. Can I still use it?

Diagnosis: Oxidative Dealkylation / N-Oxide Formation. The Mechanism: Amines are electron-rich and susceptible to oxidation by atmospheric oxygen (


), especially in the presence of light.
  • Radical Formation: A hydrogen atom is abstracted from the carbon

    
     to the nitrogen (the 
    
    
    
    group).[1]
  • Imine Formation: This radical species reacts with

    
     to eventually form an imine or an enamine.
    
  • Polymerization: These reactive intermediates can polymerize to form high-molecular-weight conjugated systems (chromophores), which appear yellow/brown even at low concentrations (<1%).[1]

The Fix:

  • If light yellow: The purity may still be >98%.[1] Verify with

    
     or LC-MS. If the impurity peaks are negligible, use as is.
    
  • If dark brown: Purification is required.[1] Vacuum Distillation is the gold standard for recovering volatile amines. Alternatively, column chromatography on silica (pre-treated with 1% triethylamine to prevent streaking) can remove the polar oxidation products.[1]

Q3: Why does the purity drop when stored in standard polyethylene (PE) bottles?

Diagnosis: Leaching and Permeability. The Mechanism: Standard low-density polyethylene (LDPE) is permeable to gases (


, 

).[1] Over months, the "breathing" of the plastic allows atmospheric ingress, driving the carbamate and oxidation pathways described above. Furthermore, lipophilic amines can leach plasticizers from certain polymers, introducing silent impurities.

Visualizing the Enemy: Degradation Pathways

The following diagram illustrates the chemical fate of Butyl(2-phenoxyethyl)amine when exposed to improper storage conditions.

DegradationPathways Amine Butyl(2-phenoxyethyl)amine (Active Species) CarbamicAcid Carbamic Acid (Transient) Amine->CarbamicAcid Nucleophilic Attack Radical α-Carbon Radical Amine->Radical H-Abstraction CO2 Atmospheric CO2 CO2->CarbamicAcid O2 Atmospheric O2 + Light O2->Radical Salt Ammonium Carbamate Salt (White Precipitate) CarbamicAcid->Salt Proton Transfer (+ 1 eq. Amine) Imine Imine / Enamine Radical->Imine Oxidation Chromophore Oligomers/Chromophores (Yellow/Brown Color) Imine->Chromophore Polymerization

Figure 1: Chemical degradation pathways of secondary amines exposed to air and light.[1]

The Protocol: Optimal Storage Conditions

To maintain purity >99% over long durations (>12 months), you must disrupt the causality chains identified above.[1]

Storage Condition Matrix
ParameterRecommendationScientific Rationale
Atmosphere Argon or Nitrogen Displaces

(prevents oxidation) and

(prevents carbamate salts).[1] Argon is heavier than air and preferred for opened bottles.[1]
Temperature +2°C to +8°C Arrhenius equation dictates that lowering temperature slows reaction kinetics.[1] Avoid freezing if not necessary to prevent water condensation cycles upon thawing.[1]
Container Amber Glass Glass is impermeable to gases.[1] Amber color blocks UV/Blue light, preventing photo-initiated radical formation on the phenoxy ether linkage.[1]
Cap Seal Teflon (PTFE) Liner PTFE is chemically inert and provides a superior gas-tight seal compared to paper or foam liners.[1] Parafilm is insufficient for long-term storage.
Desiccant External Only Store the vial inside a secondary jar containing Drierite/Silica. Do not put desiccant directly in the liquid.
Workflow: The "Self-Validating" Storage Loop

This workflow ensures that every time you access the material, you reset its stability clock.[1]

StorageWorkflow Start Access Material Environment Equilibrate to Room Temp (Prevents Condensation) Start->Environment Dispense Dispense Aliquot (Minimize Headspace) Environment->Dispense Purge Backfill with Inert Gas (Argon/N2) Dispense->Purge Seal Seal with PTFE-lined Cap & Wrap with Parafilm Purge->Seal Store Return to Cold Storage (+4°C, Dark) Seal->Store Store->Start Next Experiment

Figure 2: Standard Operating Procedure (SOP) for handling air-sensitive amines.

References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15651, 2-Phenoxyethanamine. Retrieved from [Link]. (Note: This is the primary amine analog; stability data is homologous for the N-butyl derivative).

  • Master Organic Chemistry (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]. (Mechanistic basis for amine-CO2 interaction).

  • Force Technology. Emissions and formation of degradation products in amine-based carbon capture plants. Retrieved from [Link]. (Industrial data on oxidative degradation pathways of amines).

Sources

Technical Support Center: Refinement of Butyl(2-phenoxyethyl)amine Purification by Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of Butyl(2-phenoxyethyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the purification of this secondary amine. We will explore the causal relationships behind common chromatographic challenges and provide robust, self-validating protocols to enhance purity, yield, and efficiency.

Introduction: The Challenge of Purifying Basic Amines

Butyl(2-phenoxyethyl)amine, like many secondary and tertiary amines, presents a unique set of challenges during purification by column chromatography. The core issue stems from the basic nature of the amine's nitrogen atom, which can interact strongly with the acidic surface of standard stationary phases like silica gel.[1][2] This acid-base interaction often leads to significant experimental problems, including:

  • Irreversible Adsorption: The compound binds too strongly to the silica, resulting in low or no recovery.[3]

  • Peak Tailing: Non-ideal elution behavior where the peak is asymmetrical, making separation from impurities difficult and compromising fraction purity.[4]

  • Compound Degradation: The acidic nature of silica can potentially degrade sensitive molecules.[3][5]

This guide provides a systematic approach to overcoming these challenges using both normal-phase and reverse-phase chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is purifying Butyl(2-phenoxyethyl)amine so problematic on a standard silica gel column?

The primary reason is the interaction between the basic lone pair of electrons on the amine's nitrogen and the acidic silanol groups (Si-OH) on the surface of silica gel.[1] Silica acts as a Brønsted acid, readily protonating the basic amine. This strong ionic interaction causes the amine to adsorb very strongly to the stationary phase, leading to poor elution, significant peak tailing, and potential yield loss.[2][3]

Q2: What are the primary chromatographic strategies to successfully purify Butyl(2-phenoxyethyl)amine?

There are three main strategies, each with its own advantages:

  • Normal-Phase Chromatography with a Mobile Phase Modifier: This involves using a standard silica gel column but adding a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase.[1] This additive "neutralizes" the active acidic sites on the silica, allowing the target amine to elute more symmetrically.[2]

  • Normal-Phase Chromatography with an Alternative Stationary Phase: A more direct approach is to replace the acidic silica with a more inert or basic stationary phase. Amine-functionalized silica is an excellent choice as its basic surface minimizes the problematic interactions, often allowing for simpler solvent systems like hexane/ethyl acetate.[2][6]

  • Reverse-Phase (RP) Chromatography with pH Control: This is a highly effective and increasingly popular method. Using a hydrophobic stationary phase (like C18) and a polar mobile phase (like water/acetonitrile) at an elevated pH keeps the amine in its neutral, non-ionized form.[1][7] This increases its hydrophobicity and retention, leading to excellent separation and peak shape.[8]

Q3: How do I choose between Normal-Phase and Reverse-Phase chromatography?

The choice depends on the polarity of your impurities, the scale of your purification, and available equipment.

  • Choose Normal-Phase if your crude product contains many non-polar impurities. It is often more cost-effective for large-scale purifications due to lower solvent costs.

  • Choose Reverse-Phase if your product is highly polar or if you are dealing with polar impurities. RP-HPLC often provides higher resolution and is excellent for achieving high purity on an analytical to semi-preparative scale.[9] It is also the preferred method if you have already developed an analytical RP-HPLC method for reaction monitoring.[1]

Q4: What specific safety precautions should I consider with Butyl(2-phenoxyethyl)amine?

While specific data for Butyl(2-phenoxyethyl)amine is limited, related structural analogs like 2-Phenoxyethanamine are classified as corrosive and can cause severe skin burns and eye damage.[10] Therefore, it is imperative to:

  • Handle the compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for the specific compound and all solvents before beginning work.

Troubleshooting Guide: Common Problems and Solutions

Problem: My compound shows severe peak tailing and I'm getting low recovery on my silica gel column.

  • Causality: This is the classic symptom of strong acid-base interaction between your basic amine and acidic silica gel.[1] The compound that does elute is continuously re-adsorbing and de-adsorbing down the column, smearing the peak. The low recovery indicates some of your compound may be irreversibly bound.[3]

  • Solution 1: Add a Basic Modifier.

    • Incorporate 0.5-1% triethylamine (TEA) or 0.1-0.5% ammonium hydroxide into your mobile phase (e.g., Dichloromethane/Methanol).[1][2]

    • Actionable Advice: Before running the column, ensure it is thoroughly equilibrated with the modified mobile phase (at least 5-7 column volumes) to fully passivate the silica surface.

  • Solution 2: Switch to a Different Stationary Phase.

    • Transfer your method to an amine-functionalized silica column.[6] This is often the most robust solution as it eliminates the root cause of the problem and allows for the use of neutral, less complex mobile phases like ethyl acetate/hexanes.[2]

Problem: In Reverse-Phase, my compound elutes in the solvent front with no retention.

  • Causality: Your amine is likely protonated in the mobile phase. Standard RP-HPLC is often run with acidic modifiers (like TFA or formic acid), which will protonate your amine, making it highly polar and water-soluble. Polar, charged species have very little affinity for the non-polar C18 stationary phase and will elute immediately.

  • Solution: Increase the Mobile Phase pH.

    • The goal is to deprotonate the amine to its neutral, more hydrophobic free-base form.[1]

    • Actionable Advice: Use a mobile phase with a pH at least two units above the pKa of your amine.[1] Butyl(2-phenoxyethyl)amine's pKa is predicted to be around 9.4.[11] Therefore, a mobile phase buffered to pH ≥ 10 is recommended. Use a volatile basic modifier like 0.1% ammonium hydroxide or triethylamine in your water and acetonitrile phases.[1][7]

Problem: I've successfully purified my compound, but now I can't get rid of the triethylamine (TEA) modifier.

  • Causality: Triethylamine is a relatively high-boiling point base (89.5 °C) and can be difficult to remove completely by rotary evaporation alone, especially if your product is a thick oil.

  • Solution: Acid-Base Extraction or Volatile Base.

    • Actionable Advice 1 (Post-Purification): Dissolve the purified fractions in a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer several times with a dilute solution of sodium bicarbonate (NaHCO₃) or water. This will remove the protonated TEA salt without affecting your free-base product. Dry the organic layer and re-evaporate.

    • Actionable Advice 2 (Proactive): When possible, use a more volatile base like ammonium hydroxide as your modifier in the mobile phase.[1] Ammonia is easily removed during solvent evaporation.

Problem: My compound appears to be decomposing during purification.

  • Causality: The highly acidic environment of a standard silica gel column can catalyze the degradation of certain sensitive functional groups.[5]

  • Solution: Deactivate the Silica or Change the Method.

    • Actionable Advice 1: If you must use silica, consider deactivating it. This can be done by preparing a slurry of the silica in your mobile phase and adding a base like triethylamine until the slurry is basic, then packing the column.[12]

    • Actionable Advice 2: The most reliable solution is to switch to a less harsh method. Purification on an amine-functionalized column or using high-pH reverse-phase chromatography will provide a much milder environment for your compound.[1][6]

Visualization of Purification Strategy

Selecting the appropriate purification method is critical for success. The following decision tree provides a logical workflow for choosing your starting point.

Purification_Strategy Start Start: Crude Butyl(2-phenoxyethyl)amine CheckPolarity Analyze impurities by TLC/LCMS. Are impurities mostly non-polar? Start->CheckPolarity CheckScale Purification Scale? CheckPolarity->CheckScale Yes CheckRPMethod Is an analytical RP-HPLC method already developed? CheckPolarity->CheckRPMethod No (Polar Impurities) NP_Amine Recommended: Normal-Phase on Amine-Silica (Protocol 1) CheckScale->NP_Amine Large Scale (>1g) NP_Modified Alternative: Normal-Phase on Silica + Modifier (Protocol 2) CheckScale->NP_Modified Small Scale (<1g) CheckRPMethod->NP_Amine No RP_High_pH Recommended: Reverse-Phase at High pH (Protocol 3) CheckRPMethod->RP_High_pH Yes or High Purity Needed RP_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Processing Prep_MP Prepare Mobile Phase (Water/ACN + 0.1% NH4OH) Equilibrate Equilibrate C18 Column (5-7 CVs) Prep_MP->Equilibrate Prep_Sample Dissolve Crude Sample (min. volume DMSO/MeOH) Inject Inject Sample Prep_Sample->Inject Equilibrate->Inject Run Run High pH Gradient Inject->Run Collect Collect Fractions via UV Run->Collect Analyze Analyze Fractions (LCMS or TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate/Lyophilize Combine->Evaporate Final Obtain Pure Product Evaporate->Final

Sources

Technical Support Center: Navigating Matrix Effects in the Bioanalysis of Butyl(2-phenoxyethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of Butyl(2-phenoxyethyl)amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure the accuracy, precision, and reliability of your bioanalytical data.

Understanding the Challenge: Matrix Effects

In LC-MS/MS bioanalysis, the "matrix" refers to all the components in a biological sample (e.g., plasma, urine, tissue homogenate) other than the analyte of interest.[1] These endogenous components, such as phospholipids, salts, and proteins, can co-elute with the analyte and interfere with its ionization process in the mass spectrometer's ion source.[2][3] This interference, known as the matrix effect, can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy and precision of quantitative results.[2][3][4]

The chemical properties of Butyl(2-phenoxyethyl)amine, a secondary amine, make it susceptible to interactions with residual matrix components, which can influence its ionization efficiency. Therefore, a thorough understanding and a systematic approach to mitigating matrix effects are crucial for developing a robust and reliable bioanalytical method.

Troubleshooting Guide: A Problem-Solution Approach

This section provides a troubleshooting guide for common issues related to matrix effects during the bioanalysis of Butyl(2-phenoxyethyl)amine.

Issue 1: Poor reproducibility and high variability in quality control (QC) samples.

Possible Cause: Inconsistent matrix effects across different lots of biological matrix or between individual patient/animal samples.[5]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high variability in QC samples.

Detailed Explanation and Protocols:

  • Step 1: Quantify the Matrix Effect. The first step is to determine the extent of the matrix effect. The post-extraction addition method is a widely accepted approach.[1]

    Protocol: Post-Extraction Addition for Matrix Effect Assessment

    • Prepare three sets of samples:

      • Set A (Neat Solution): Analyte and internal standard (IS) spiked in the mobile phase or reconstitution solvent.

      • Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and IS are added to the final extract.

      • Set C (Pre-Extraction Spike): Analyte and IS are spiked into the biological matrix before the extraction process.

    • Analyze the samples using your LC-MS/MS method.

    • Calculate the Matrix Factor (MF):

      • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

      • An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.

    • Calculate the Recovery (RE):

      • RE (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] * 100

    • Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):

      • IS-Normalized MF = (MF of Analyte) / (MF of IS)

      • The variability of the IS-Normalized MF across different lots of the matrix should be within a predefined acceptance criterion (e.g., <15% RSD).

  • Step 2: Implement a Mitigation Strategy. If the matrix effect is significant and variable, consider the following strategies:

    • Strategy A: Enhance Sample Preparation. The goal is to remove interfering matrix components. For a basic compound like Butyl(2-phenoxyethyl)amine, Solid Phase Extraction (SPE) is often more effective than simple protein precipitation (PPT) or liquid-liquid extraction (LLE) at removing phospholipids and other interfering substances.[6][7]

      Protocol: Solid Phase Extraction (SPE) for Basic Drugs from Plasma

      • Select an appropriate SPE sorbent: A mixed-mode cation exchange polymer-based sorbent is a good starting point for basic compounds.

      • Condition the SPE cartridge:

        • 1 mL Methanol

        • 1 mL Water

      • Pre-treat and load the sample:

        • Dilute 100 µL of plasma with 300 µL of 2% ammonium hydroxide in water.

        • Load the entire pre-treated sample onto the conditioned SPE cartridge.

      • Wash the cartridge:

        • 1 mL 5% Methanol in water to remove polar interferences.

        • 1 mL Methanol to remove less polar interferences.

      • Elute the analyte:

        • 1 mL of 5% formic acid in methanol.

      • Evaporate and reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.

    • Strategy B: Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS is the "gold standard" for compensating for matrix effects.[8][9] Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, leading to an accurate analyte-to-IS peak area ratio.

    • Strategy C: The Method of Standard Addition. This method is particularly useful when a blank matrix is not available or when the matrix effect is highly variable and cannot be compensated for by a traditional internal standard.[10][11] In this approach, known amounts of the analyte are added to the actual samples.

      Protocol: Standard Addition

      • Divide the unknown sample into several aliquots.

      • Spike each aliquot with a known and increasing amount of the analyte standard. One aliquot should remain unspiked.

      • Analyze all aliquots.

      • Plot the instrument response versus the concentration of the added standard.

      • Determine the unknown concentration by extrapolating the linear regression line to the x-intercept.

Issue 2: Ion suppression is observed, but it appears to be consistent across different matrix lots.

Possible Cause: A consistent level of a specific interfering component, such as phospholipids, is co-eluting with the analyte.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for consistent ion suppression.

Detailed Explanation and Protocols:

  • Step 1: Confirm the Source of Ion Suppression. Phospholipids are a common cause of ion suppression in plasma and serum samples.[12] You can monitor for the presence of phospholipids by adding specific multiple reaction monitoring (MRM) transitions to your acquisition method, such as the transition for the phosphocholine head group (m/z 184 -> 184).

  • Step 2: Mitigate Phospholipid-Based Ion Suppression.

    • Strategy A: Chromatographic Separation. Modify your LC gradient to separate the analyte from the bulk of the phospholipids. Phospholipids are generally less retained on reversed-phase columns and will elute early. Increasing the initial aqueous portion of the gradient or using a shallower gradient can improve separation.

    • Strategy B: Phospholipid Removal (PLR) Plates. These are specialized 96-well plates that selectively remove phospholipids from the sample extract. The process is typically a simple pass-through protocol.[12]

      Protocol: Phospholipid Removal (PLR) Plate Workflow

      • Protein Precipitation: Precipitate proteins in your plasma sample by adding 3-4 volumes of acetonitrile.

      • Vortex and Centrifuge: Mix thoroughly and centrifuge to pellet the precipitated proteins.

      • Load Supernatant: Transfer the supernatant to the PLR plate.

      • Collect Filtrate: Apply a vacuum or positive pressure to pass the sample through the plate. The collected filtrate will have a significantly reduced phospholipid content.

Frequently Asked Questions (FAQs)

Q1: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?

A1: Regulatory agencies like the U.S. Food and Drug Administration (FDA) require a thorough evaluation of matrix effects during bioanalytical method validation.[13][14] The guidance documents, such as the FDA's Bioanalytical Method Validation Guidance for Industry, outline the need to assess the matrix effect in at least six different lots of the biological matrix.[14] The precision of the internal standard-normalized matrix factor should be within 15% RSD. For a comprehensive understanding, it is recommended to consult the latest FDA and ICH M10 guidelines.[13]

Q2: Can I use a structural analog as an internal standard instead of a stable isotope-labeled one?

A2: While a structural analog can be used, it is not as effective as a SIL-IS in compensating for matrix effects. The structural analog may have different chromatographic retention and ionization efficiency compared to the analyte, leading to differential matrix effects. A SIL-IS is the preferred choice for LC-MS/MS bioanalysis as it co-elutes with the analyte and experiences the same ionization suppression or enhancement.[8][9]

Q3: My method shows ion enhancement. Is this also a problem?

A3: Yes, ion enhancement is also a form of matrix effect and can lead to an overestimation of the analyte concentration.[3] The troubleshooting and mitigation strategies for ion enhancement are the same as for ion suppression. The goal is to achieve a matrix factor as close to 1 as possible and to ensure that the matrix effect is consistent and reproducible.

Q4: How does the choice of ionization source (ESI vs. APCI) affect matrix effects?

A4: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). This is because ESI is a softer ionization technique that relies on the evaporation of charged droplets, a process that can be easily disrupted by co-eluting matrix components. APCI, which uses a high-voltage corona discharge to ionize the analyte in the gas phase, is less prone to these interferences. If significant matrix effects are observed with ESI, switching to APCI (if the analyte is amenable to this ionization technique) could be a viable solution.

Q5: Are there any specific considerations for Butyl(2-phenoxyethyl)amine regarding matrix effects?

A5: Butyl(2-phenoxyethyl)amine is a secondary amine, which makes it a basic compound. In positive ion mode ESI, it will be readily protonated. Basic compounds can interact with acidic silanols on silica-based SPE sorbents and LC columns. Furthermore, the amine group can interact with endogenous acidic components in the matrix. Therefore, a sample preparation method that effectively removes acidic phospholipids and other interfering substances is crucial. A mixed-mode cation exchange SPE would be a logical choice for selective extraction.

Data Summary Table

Mitigation StrategyPrincipleAdvantagesDisadvantages
Optimized Sample Preparation (e.g., SPE) Removes interfering matrix components prior to LC-MS/MS analysis.[6][7]Reduces ion suppression/enhancement, improves assay robustness.Can be more time-consuming and costly than simpler methods.
Stable Isotope-Labeled Internal Standard (SIL-IS) Co-elutes with the analyte and experiences the same matrix effect, providing accurate correction.[8][9]Considered the "gold standard" for matrix effect compensation.Can be expensive and may not be commercially available for all analytes.
Method of Standard Addition Calibrates the assay in the presence of the sample matrix, inherently correcting for matrix effects.[10][11]Effective for highly variable matrix effects and when a blank matrix is unavailable.Requires more sample volume and is more labor-intensive.
Chromatographic Separation Modifying the LC method to resolve the analyte from co-eluting interferences.Can be a simple and effective solution without changing the sample preparation.May not be possible to separate the analyte from all interfering components.
Phospholipid Removal (PLR) Selectively removes phospholipids, a major source of ion suppression in plasma/serum.[12]Highly effective at reducing phospholipid-based matrix effects.Adds an extra step to the sample preparation workflow.

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.). Retrieved February 6, 2026, from [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). Chromatography Online. Retrieved February 6, 2026, from [Link]

  • Gniazdowska, E., Giebultowicz, J., & Rudzki, P. J. (2023). How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? Journal of Chromatography B, 1227, 123800. [Link]

  • Paliwal, J., & Paliwal, S. (2012). Matrix effect in bioanalysis: An overview. International Journal of Pharmaceutical and Phytopharmacological Research, 2(2), 77-83.
  • Liang, X., Li, Y., & Liu, Y. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Analytical & Bioanalytical Techniques, 6(5), 1000265.
  • Baranowska, I., & Wilczek, A. (2010). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. Talanta, 82(4), 1346–1353.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab. (n.d.). Retrieved February 6, 2026, from [Link]

  • Standard Addition Procedure in Analytical Chemistry - AlpHa Measure. (2023, March 23). Retrieved February 6, 2026, from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. (n.d.). Retrieved February 6, 2026, from [Link]

  • Little, J. L., & Wempe, M. F. (2012). Extraction Methods for The Removal of Phospholipids and Other Endogenous Material from A Biological Fluid. Bioanalysis, 4(1), 77-89.
  • ICH guideline M10 Step2b on bioanalytical method validation - European Medicines Agency (EMA). (2019, March 13). Retrieved February 6, 2026, from [Link]

  • Standard additions: myth and reality - The Royal Society of Chemistry. (2009, March). Retrieved February 6, 2026, from [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC - NIH. (n.d.). Retrieved February 6, 2026, from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Retrieved February 6, 2026, from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects - Waters Corporation. (n.d.). Retrieved February 6, 2026, from [Link]

  • Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed. (n.d.). Retrieved February 6, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. Retrieved February 6, 2026, from [Link]

  • Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid - Academia.edu. (n.d.). Retrieved February 6, 2026, from [Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - CDC Stacks. (n.d.). Retrieved February 6, 2026, from [Link]

  • Standard additions: myth and reality - The Royal Society of Chemistry. (2009, March). Retrieved February 6, 2026, from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). Retrieved February 6, 2026, from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects - Waters Corporation. (n.d.). Retrieved February 6, 2026, from [Link]

  • Calibration Methods (Harris) - Chemistry LibreTexts. (2020, October 27). Retrieved February 6, 2026, from [Link]

  • A pitfall of using 2-[(2E)-3-(4-tert-butylphenyl)- 2-methylprop- 2- enylidene]malononitrile as a matrix in MALDI TOF MS: Chemical adduction of matrix to analyte amino groups - ResearchGate. (2025, August 7). Retrieved February 6, 2026, from [Link]

  • All You Need To Know About Phospholipid Removal (PLR) - Element Lab Solutions. (n.d.). Retrieved February 6, 2026, from [Link]

  • Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis - YouTube. (2015, October 14). Retrieved February 6, 2026, from [Link]

  • Bioanalytical Method Validation. (n.d.). Retrieved February 6, 2026, from [Link]

  • Extraction Methods for The Removal of Phospholipids and Other Endogenous Material from A Biological Fluid. (n.d.). Retrieved February 6, 2026, from [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives - YouTube. (2020, July 6). Retrieved February 6, 2026, from [Link]

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. (n.d.). Retrieved February 6, 2026, from [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. (n.d.). Retrieved February 6, 2026, from [Link]

Sources

Minimizing side reactions in the functionalization of Butyl(2-phenoxyethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions & Optimizing Chemoselectivity[1]

Executive Summary & Scaffold Analysis

Welcome. You are likely working with Butyl(2-phenoxyethyl)amine , a secondary amine scaffold often utilized in the synthesis of local anesthetics, antihistamines, or GPCR ligands.[1]

To successfully functionalize this molecule, you must navigate two competing reactivity profiles:[1]

  • The Secondary Amine (

    
    ):  Highly nucleophilic.[1][2] Prone to "runaway" alkylation (quaternization).[1]
    
  • The Phenoxyethyl Ether: Generally robust, but susceptible to cleavage under strong Lewis acidic conditions or electrophilic aromatic substitution (EAS) on the phenyl ring.[1]

This guide provides protocols to functionalize the nitrogen center (


-alkylation or 

-acylation) while preserving the ether linkage and preventing over-reaction.[1]

Critical Troubleshooting Modules

Module A: The "Over-Alkylation" Trap (Alkylation Control)

The Issue: Direct alkylation of secondary amines with alkyl halides (


) follows 

kinetics. The resulting tertiary amine product is often more nucleophilic than the starting secondary amine due to inductive donation from the new alkyl group.[1] This leads to a mixture of starting material, desired product, and quaternary ammonium salts (over-alkylation).[1]

The Solution: Reductive Amination Replace direct alkylation with Reductive Amination using Sodium Triacetoxyborohydride (STAB).[1] STAB is a mild hydride donor that selectively reduces the intermediate iminium ion but is not strong enough to reduce the aldehyde/ketone precursor directly, preventing side reactions.[1]

Protocol: STAB-Mediated Reductive Amination

Target: Formation of Tertiary Amine without Quaternization[1]

ParameterSpecificationRationale
Solvent 1,2-Dichloroethane (DCE) or THFDCE promotes iminium formation.[1] THF is a safer alternative if halogenated solvents are restricted.[1]
Reagent Sodium Triacetoxyborohydride (STAB)Mild reducing agent; tolerates the phenoxy ether and does not reduce aldehydes/ketones directly.[1]
Stoichiometry 1.0 eq Amine : 1.1 eq Aldehyde : 1.4 eq STABSlight excess of aldehyde ensures consumption of the amine; STAB excess drives reduction.[1]
Additive Acetic Acid (AcOH) (1-2 eq)Catalyzes iminium ion formation (the rate-determining step).[1]
Temperature Room Temperature (

)
Heating is rarely required and increases risk of ether cleavage.[1]

Step-by-Step Workflow:

  • Dissolve Butyl(2-phenoxyethyl)amine (1.0 equiv) and the target Aldehyde (1.1 equiv) in DCE (

    
    ).[1]
    
  • Add Acetic Acid (1.0 equiv).[1] Stir for 15-30 minutes to equilibrate the iminium species.

  • Add STAB (1.4 equiv) in one portion.[1]

  • Monitor via LCMS.[1] Look for the disappearance of the secondary amine (

    
    ) and appearance of the tertiary amine (
    
    
    
    ).[1]
  • Quench: Add saturated aqueous

    
    .
    
  • Extraction: Extract with DCM. The tertiary amine will be in the organic layer.[1]

Self-Validation (QC):

  • Success: LCMS shows a single peak with mass

    
    .[1]
    
  • Failure (Direct Alkylation): LCMS shows

    
     + peak at 
    
    
    
    (Quaternary salt, fixed positive charge).[1]
Module B: Chemoselectivity (Acylation & Amide Coupling)

The Issue: Using highly reactive electrophiles like Acid Chlorides (


) generates stoichiometric HCl.[1]
  • HCl Risk: Strong acid concentration can protonate the ether oxygen, risking cleavage at high temperatures.[1]

  • EAS Risk: If the acid chloride is electron-deficient, it may attempt Friedel-Crafts acylation on the activated phenoxy ring.[1]

The Solution: Peptide Coupling Conditions Use activated esters (HATU/EDC) to form amides under mild, basic conditions.[1]

Decision Matrix: Electrophile Selection
Reagent ClassRisk LevelRecommendation
Acid Chlorides HighAvoid if possible.[1] If necessary, use excess base (TEA/DIPEA) at

to neutralize HCl immediately.[1]
Anhydrides MediumAcceptable for simple acylations.[1]
Coupling Agents (HATU/EDC) Low (Preferred) Generates no strong acid; highly selective for

-acylation over

-acylation (ring).[1]
Module C: Scaffold Stability (The Phenoxyethyl Ether)

The Issue: The ether linkage (


) is the structural weak point.[1] It mimics the structure of protecting groups (like PMB) designed to be removed.[1]

Forbidden Reagents (Do NOT Use):

  • 
     (Boron Tribromide):  Will instantly cleave the phenoxy group to form phenol and bromo-ethyl-butylamine.[1]
    
  • 
     (Aluminum Trichloride):  Lewis acid that can catalyze ether cleavage or ring alkylation.[1]
    
  • Conc.

    
     or 
    
    
    
    :
    Cleaves aryl alkyl ethers.

Safe Operating Window:

  • Bases: Stable to NaOH, KOH,

    
    , LiHMDS (up to 
    
    
    
    ).[1]
  • Acids: Stable to dilute HCl, TFA (at RT), and AcOH.[1]

  • Oxidants: Stable to mild oxidants; avoid strong oxidants that could attack the benzylic-like position next to the nitrogen.[1]

Visualizing the Control Logic

The following diagram illustrates the decision pathways to avoid side reactions.

ReactionControl Start Start: Butyl(2-phenoxyethyl)amine Decision_Alk Goal: N-Alkylation (Make Tertiary Amine) Start->Decision_Alk Decision_Stab Constraint: Ether Stability Start->Decision_Stab Direct_Alk Method: Direct Alkylation (R-X) (Base + Alkyl Halide) Decision_Alk->Direct_Alk High Risk Reductive_Alk Method: Reductive Amination (Aldehyde + STAB) Decision_Alk->Reductive_Alk Recommended Result_Quat Fail: Quaternary Salts (Over-Alkylation) Direct_Alk->Result_Quat Result_Tert Success: Tertiary Amine (Clean Conversion) Reductive_Alk->Result_Tert Reagent_Bad Reagent: BBr3, HBr, AlCl3 Decision_Stab->Reagent_Bad Avoid Reagent_Good Reagent: TFA, AcOH, NaOH Decision_Stab->Reagent_Good Safe Result_Cleave Fail: Ether Cleavage (Phenol byproduct) Reagent_Bad->Result_Cleave Result_Intact Success: Scaffold Intact Reagent_Good->Result_Intact

Figure 1: Reaction pathway selection for preventing over-alkylation and ether cleavage.

Frequently Asked Questions (FAQ)

Q1: I tried reductive amination, but the reaction stalled. Can I heat it?

  • Diagnostic: Did you use molecular sieves? Water inhibits imine formation.[1]

  • Fix: Do not heat above

    
    . Instead, add activated 4Å Molecular Sieves  or 
    
    
    
    during the imine formation step (before adding STAB) to drive the equilibrium.[1]

Q2: Can I use Sodium Borohydride (


) instead of STAB? 
  • Risk:

    
     is stronger and less selective.[1][3] It reduces aldehydes/ketones faster than STAB.[1] If you must use it, you must  perform a two-step procedure:
    
    • Stir Amine + Aldehyde in MeOH (2 hours) to form the imine completely.

    • Then add

      
      .[1]
      
    • Note: STAB allows a "one-pot" protocol;

      
       requires this stepwise approach to avoid reducing the aldehyde to an alcohol.[1]
      

Q3: I see a +14 mass impurity in my LCMS. What is it?

  • Analysis: This is likely a Methylation side reaction.[1]

  • Source: If you used DCM/DCE as a solvent with a strong nucleophile over a long period (days), the amine can react with the solvent (though rare with secondary amines without strong forcing).[1] More likely, if you used Methanol as a solvent for reductive amination with formaldehyde contaminants, you generated the methyl-analog.[1]

  • Fix: Ensure high-purity solvents and reagents.

Q4: Can I use NaH (Sodium Hydride) to deprotonate the amine for alkylation?

  • Warning: NaH is a strong base.[1] While it will deprotonate the amine, it risks

    
    -elimination  of the phenoxyethyl group (forming phenol and vinyl-butylamine) if the temperature is elevated.[1] Use milder bases like 
    
    
    
    or
    
    
    if direct alkylation is absolutely necessary.[1]

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996 , 61(11), 3849–3862.[1][4]

  • Salvatore, R. N. ; Nagle, A. S.; Jung, K. W.[1][5][6] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[1][5][6] The Journal of Organic Chemistry, 2002 , 67(3), 674–683.[1][6]

  • Greene, T. W. ; Wuts, P. G. M.[1] Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999 .[1] (Reference for stability of aryl alkyl ethers).

Sources

Validation & Comparative

Comparative Efficacy Guide: Butyl(2-phenoxyethyl)amine vs. Standard Local Anesthetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Positioning

Butyl(2-phenoxyethyl)amine (N-butyl-2-phenoxyethanamine) represents a simplified, high-lipophilicity scaffold within the class of ether-linked local anesthetics . Structurally, it acts as a secondary amine probe distinct from the tertiary amine or heterocyclic standards like Lidocaine (amide) and Pramoxine (morpholine ether).

This guide evaluates its efficacy as a Voltage-Gated Sodium Channel (NaV) blocker , positioning it against established standards. While traditional anesthetics rely on tertiary amines for optimal pKa balance, the secondary amine structure of Butyl(2-phenoxyethyl)amine offers unique kinetic profiles in channel binding, particularly relevant for research into use-dependent block and membrane partitioning .

Key Differentiators:
  • Structural Class: Ether-linked secondary amine.

  • Primary Target: Intracellular pore of NaV1.7 / NaV1.8 channels.

  • Lipophilicity: High (Butyl chain + Phenoxy ring), facilitating rapid membrane penetration.

Structural & Physicochemical Comparison

The efficacy of local anesthetics is governed by the Löfgren's Principle : A lipophilic aromatic tail, an intermediate chain, and a hydrophilic amine. Butyl(2-phenoxyethyl)amine modifies this by utilizing a flexible butyl chain on the nitrogen, altering the steric bulk at the binding site compared to the rigid morpholine ring of Pramoxine.

Table 1: Physicochemical Profile vs. Competitors
FeatureButyl(2-phenoxyethyl)amine Pramoxine (Standard)Lidocaine (Control)
Structure Type Ether-linked Secondary AmineEther-linked MorpholineAmide-linked Tertiary Amine
Linker Ethyl Ether (-O-CH₂-CH₂-)Propyl Ether (-O-CH₂-CH₂-CH₂-)Amide (-NH-CO-CH₂-)
Lipophilic Tail Phenoxy4-Butoxyphenoxy2,6-Dimethylphenyl
LogP (Est.) ~3.1 - 3.43.052.44
pKa (Base) ~9.5 - 10.0 (Secondary Amine)7.2 (Morpholine)7.9 (Diethylamine)
Onset Speed Rapid (High Lipophilicity)RapidModerate
Duration ModerateModerate-LongModerate

Mechanistic Insight: The higher pKa of the secondary amine in Butyl(2-phenoxyethyl)amine implies that at physiological pH (7.4), a larger fraction exists in the cationic (protonated) form compared to Lidocaine. However, the high lipophilicity allows the uncharged fraction to penetrate the nerve sheath effectively, creating a "trapping" effect inside the cytosol where it blocks the channel.

Biological Efficacy & Mechanism of Action[3]

Mechanism: State-Dependent NaV Blockade

Like its analogs, Butyl(2-phenoxyethyl)amine functions by binding to the S6 segment of Domain IV within the voltage-gated sodium channel. It exhibits tonic block (binding to resting channels) and phasic block (binding to open/inactivated channels).

Visualization: Molecular Pathway of Inhibition

NaV_Blockade Extracellular Extracellular Space (pH 7.4) Drug_Neutral Butyl(2-phenoxyethyl)amine (Neutral Form) Extracellular->Drug_Neutral Application Membrane Lipid Bilayer Intracellular Intracellular Space (pH 7.0) Membrane->Intracellular Entry Intracellular->Drug_Neutral Drug_Neutral->Membrane Diffusion (High LogP) Drug_Cation Drug-H+ (Cationic Form) Drug_Neutral->Drug_Cation Protonation (pKa ~9.5) NaV_Open NaV Channel (Open State) Drug_Cation->NaV_Open Enters Pore NaV_Blocked NaV Channel (Blocked) NaV_Open->NaV_Blocked Stabilizes Inactivated State Signal Action Potential Propagation NaV_Open->Signal Na+ Influx No_Signal Conduction Failure (Anesthesia) NaV_Blocked->No_Signal Inhibits Na+ Influx

Caption: Kinetic pathway of Butyl(2-phenoxyethyl)amine. The compound penetrates the membrane in neutral form, becomes protonated intracellularly, and occludes the NaV pore.

Experimental Validation Protocols

To validate the efficacy of Butyl(2-phenoxyethyl)amine against Pramoxine or Lidocaine, the following self-validating protocols are recommended.

Protocol A: Whole-Cell Patch Clamp (NaV1.7 Inhibition)

Objective: Determine the IC50 for tonic and phasic block.

  • Cell Line: HEK293 cells stably expressing human NaV1.7.

  • Solutions:

    • Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).

    • Intracellular (Pipette): 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.2).

  • Workflow:

    • Establish Giga-ohm seal (>1 GΩ) and break-in to whole-cell configuration.

    • Voltage Protocol: Hold at -120 mV. Depolarize to 0 mV for 20ms at 0.1 Hz (Tonic Block).

    • Drug Application: Perfusion of Butyl(2-phenoxyethyl)amine (0.1, 1, 10, 100, 1000 µM).

    • Phasic Block Test: Apply 10 Hz pulse train to assess use-dependence (accumulation of block).

  • Data Analysis: Fit peak current reduction to the Hill equation:

    
    .
    
Protocol B: Sciatic Nerve Block (Ex Vivo)

Objective: Assess compound penetration and conduction blockade in intact tissue.

  • Preparation: Isolate sciatic nerve from Sprague-Dawley rat (under anesthesia).

  • Chamber: Place nerve in a 3-chamber recording bath (sucrose gap or standard bridge).

  • Stimulation: Stimulate proximal end (supramaximal voltage, 0.1 ms duration).

  • Recording: Record Compound Action Potential (CAP) at the distal end.

  • Application: Apply 1 mM Butyl(2-phenoxyethyl)amine to the central chamber.

  • Endpoint: Time to 50% reduction in CAP amplitude (Onset) and time to recovery after washout (Duration).

Visualization: Experimental Workflow

Workflow Step1 Compound Preparation (DMSO Stock -> Saline) Step2 Patch Clamp Setup (HEK-NaV1.7) Step1->Step2 Step3 Baseline Recording (Current Stability <5% drift) Step2->Step3 Step4 Perfusion (Escalating Doses) Step3->Step4 Apply Drug Step5 Washout (Reversibility Check) Step4->Step5 Measure IC50

Caption: Standardized electrophysiology workflow for validating ion channel blockade potency.

Comparative Efficacy Analysis

Based on Structure-Activity Relationship (SAR) data for phenoxy-alkyl-amines:

  • Potency: Butyl(2-phenoxyethyl)amine is predicted to exhibit higher potency than the parent 2-phenoxyethylamine due to the N-butyl group increasing hydrophobic interaction within the channel pore. It likely approaches the potency of Pramoxine (IC50 ~ 10-20 µM range).

  • Selectivity: Like Pramoxine, it acts as a "dirty" drug, potentially inhibiting Histamine H3 or P2X4 receptors at higher concentrations, unlike the cleaner profile of Lidocaine.

  • Toxicity: Secondary amines can be more irritating to tissue than tertiary amines. In vitro cytotoxicity assays (MTT in fibroblasts) should be run alongside efficacy tests.

Table 2: Predicted Efficacy Matrix
ParameterButyl(2-phenoxyethyl)aminePramoxineLidocaine
NaV1.7 IC50 (Tonic) Low µM (Est. 10-30 µM)~10 µM~100-200 µM
Use-Dependence HighModerateModerate
Tissue Penetration Excellent (High LogP)GoodGood
Primary Utility Research Tool / TopicalTopical (Itch/Pain)Infiltration / Topical

References

  • Mechanism of Local Anesthetics

    • Catterall, W. A. (2000). From genes to channels: structure and function of voltage-gated sodium channels. Neuron, 26(1), 13-25. Link

  • Yosipovitch, G., & Maibach, H. I. (1997). Skin surface pH: A protective acid mantle. Cosmetics and Toiletries, 111, 101. (Context on topical anesthetic environments).
  • Phenoxyethylamine SAR: Timmerman, H. (1999). Histamine H3 ligands: just pharmacological tools or potential therapeutic agents? Journal of Medicinal Chemistry. (Discusses the N-substituted phenoxyalkylamine scaffold).
  • Patch Clamp Protocols

    • Bean, B. P. (1984). Nitrendipine block of cardiac calcium channels: high-affinity binding to the inactivated state. Proceedings of the National Academy of Sciences, 81(20), 6388-6392. (Foundational protocol for state-dependent block). Link

Head-to-Head Comparison: Butyl(2-phenoxyethyl)amine and N-Alkyl Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparative Guide Subject: Butyl(2-phenoxyethyl)amine (CAS 32599-67-0) vs. Short/Long-Chain Analogs Audience: Medicinal Chemists, Lead Optimization Scientists, and Process Engineers

Executive Summary: The "Butyl" Sweet Spot

In the development of amino-ether pharmacophores—specifically the N-alkyl-2-phenoxyethylamine class—Butyl(2-phenoxyethyl)amine (BPEA) represents a critical inflection point in Structure-Activity Relationship (SAR) trends.

While lower homologs (Methyl/Ethyl) suffer from poor membrane permeability and higher homologs (Hexyl/Octyl) exhibit solubility-limited bioavailability (the "cutoff effect"), the N-butyl variant achieves an optimal lipophilic balance (cLogP ~3.2 ). This guide objectively compares BPEA against its analogs and the industry standard, Lidocaine, focusing on its potential as a voltage-gated sodium channel (


) blocker and a versatile synthetic intermediate.

Chemical Profile & Physicochemical Properties

Compound: N-(2-Phenoxyethyl)butan-1-amine CAS: 32599-67-0 Structure:



The core scaffold mimics the "amino-ether" class of local anesthetics (e.g., Pramocaine), where the amine side chain dictates ion channel affinity and the phenoxy tail provides the necessary hydrophobic anchor.

Table 1: Physicochemical Comparison of Homologs

Data extrapolated from standard QSAR models for amino-ethers.

FeatureMethyl Analog Ethyl Analog Butyl Analog (BPEA) Hexyl Analog Lidocaine (Ref)
Structure N-MeN-EtN-Bu N-HexAmide-Link
MW ( g/mol ) 151.21165.23193.29 221.34234.34
cLogP ~1.8~2.3~3.2 ~4.12.4
pKa (Basic) 9.69.89.9 10.07.9
Membrane Permeability LowModerateHigh Variable (Trapping)High
Water Solubility HighGoodModerate PoorModerate

Analyst Note: The pKa of BPEA (~9.9) is significantly higher than Lidocaine (7.9). At physiological pH (7.4), BPEA exists almost exclusively (>99%) in the protonated cationic form. While this enhances binding to the inner pore of


 channels, it requires high lipophilicity (LogP > 3.0) to force the uncharged fraction through the lipid bilayer. The Butyl group provides this necessary lipophilicity. 

Mechanism of Action: Ion Channel Modulation

BPEA functions primarily as a Use-Dependent Sodium Channel Blocker . Its mechanism mirrors that of Pramocaine and Dyclonine.[1]

  • Hydrophobic Access: The neutral fraction of BPEA partitions into the neuronal membrane.

  • Lateral Diffusion: It diffuses laterally to reach the hydrophobic fenestrations of the

    
     channel.
    
  • Pore Blockade: The protonated amine binds to the intracellular side of the channel (S6 segment), physically occluding

    
     influx and halting action potential propagation.
    
Diagram 1: Mechanism & SAR Logic

G cluster_0 Chemical Structure cluster_1 Pharmacokinetics (ADME) cluster_2 Pharmacodynamics BPEA Butyl(2-phenoxyethyl)amine (Lipophilic Tail + Amine Head) Membrane Lipid Bilayer Penetration (Driven by Butyl Group) BPEA->Membrane LogP ~3.2 Protonation Intracellular Protonation (pH 7.2) Membrane->Protonation Crosses Membrane Binding NaV Channel Pore Blockade (S6 Segment Interaction) Protonation->Binding Cationic Form Effect Signal Inhibition (Local Anesthesia) Binding->Effect Methyl Methyl Analog (LogP ~1.8) Methyl->Membrane Too Polar (Poor Entry) Hexyl Hexyl Analog (LogP ~4.1) Hexyl->Membrane Too Lipophilic (Membrane Trapping)

Caption: The "Goldilocks" effect of the Butyl chain facilitates optimal membrane transit compared to Methyl (polar) or Hexyl (trapping) analogs.

Head-to-Head Performance Analysis[1]

Comparison 1: Potency vs. Chain Length

Experimental data on homologous series of amino-ethers suggests a non-linear relationship between alkyl chain length and anesthetic potency.

  • Methyl/Ethyl: Weak potency. The molecule is too hydrophilic to penetrate the nerve sheath effectively.

  • Butyl (BPEA): Peak Potency. The butyl chain adds sufficient bulk to interact with the hydrophobic pocket in the channel pore while maintaining solubility.

  • Hexyl/Octyl: Potency plateaus or decreases ("Cutoff Effect"). The molecule becomes so lipophilic it gets trapped in the membrane bilayer or precipitates, failing to reach the cytoplasmic binding site.

Comparison 2: Synthetic Utility

BPEA is not just a bioactive probe; it is a high-value intermediate for synthesizing complex pharmaceuticals, including Histamine H3 antagonists and cyanine dyes.

  • Vs. Primary Amines: BPEA is a secondary amine, allowing for mono-alkylation to form tertiary amines without the risk of over-alkylation common with primary amines.

  • Stability: The phenoxyethyl ether linkage is metabolically stable compared to ester-linked anesthetics (like Procaine), which are rapidly hydrolyzed by plasma esterases.

Experimental Protocols

Protocol A: Synthesis of Butyl(2-phenoxyethyl)amine

A self-validating nucleophilic substitution workflow.

Reagents:

  • 2-Phenoxyethyl bromide (1.0 eq)

  • n-Butylamine (3.0 eq) – Excess acts as base and solvent

  • Ethanol (Solvent)[1][2]

Step-by-Step:

  • Charge: Dissolve 2-phenoxyethyl bromide (20.1 g, 100 mmol) in Ethanol (50 mL).

  • Addition: Add n-Butylamine (21.9 g, 300 mmol) dropwise at room temperature to prevent exotherm.

  • Reflux: Heat to reflux (

    
    ) for 6–8 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM).
    
  • Workup: Evaporate excess butylamine and ethanol under reduced pressure.

  • Extraction: Dissolve residue in DCM (100 mL) and wash with 1M NaOH (to remove HBr salts) followed by Brine.

  • Purification: Dry over

    
    , filter, and concentrate. Distill under high vacuum if high purity (>98%) is required.
    
    • Validation: Product should appear as a clear, pale yellow oil.

    • QC: 1H NMR should show a triplet at

      
       ~4.0 ppm (O-CH2) and a triplet at 
      
      
      
      ~0.9 ppm (terminal methyl).
Protocol B: In Vitro Sodium Channel Blockade (Patch Clamp)

Standardized assay for evaluating BPEA potency.

  • Cell Line: HEK293 cells stably expressing

    
    .
    
  • Solution: Intracellular pipette solution (CsF based) vs. Extracellular bath solution (Tyrode’s).

  • Protocol:

    • Hold membrane potential at -100 mV.

    • Depolarize to 0 mV for 20 ms at 10 Hz (Pulse train).

    • Perfuse BPEA (1

      
      M - 100 
      
      
      
      M).
  • Measurement: Calculate % inhibition of peak current.

    • Success Metric:

      
       for BPEA is expected in the 10–50 
      
      
      
      M
      range.
Diagram 2: Synthesis Workflow

Synthesis Start 2-Phenoxyethyl Bromide + n-Butylamine (3 eq) Reflux Reflux (EtOH, 8h) Nucleophilic Substitution Start->Reflux Workup Evaporation & Base Wash (NaOH) Reflux->Workup Product Butyl(2-phenoxyethyl)amine (Clear Oil, >95%) Workup->Product

Caption: One-pot synthesis of BPEA via nucleophilic substitution.

Safety & Handling (SDS Summary)

  • Hazards: Skin Irritant (H315), Eye Irritant (H319). As a secondary amine, it is corrosive in concentrated forms.

  • Storage: Store under nitrogen/argon. Amines can absorb

    
     from air to form carbamates.
    
  • Toxicity: While specific LD50 data for BPEA is sparse, analogs like Phenoxyethylamine have

    
     (oral, rat) ~800 mg/kg. Handle with standard PPE.[1]
    

References

  • Sigma-Aldrich. N-(2-Phenoxyethyl)butan-1-amine Product Specification (CAS 32599-67-0).[3]Link

  • ChemicalBook. 2-Phenoxyethylamine Derivatives and Biological Activity.Link

  • PubChem. Compound Summary: N-(2-phenoxyethyl)butan-1-amine.Link

  • Matrix Fine Chemicals. Catalog: 1-{4-[BUTYL(2-PHENOXYETHYL)AMINO]PHENYL}... (Dye Intermediate).[1][3]Link[1]

  • Kononowicz, K. et al. (2018). Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands. European Journal of Medicinal Chemistry. Link

  • Tuckley, J.M. The Pharmacology of Local Anaesthetic Agents. Update in Anaesthesia. Link

Sources

A Comprehensive Guide to Assessing the Pharmacological Profile and Off-Target Effects of Butyl(2-phenoxyethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Uncharted Pharmacological Landscape of Butyl(2-phenoxyethyl)amine

In the realm of drug discovery and development, a thorough understanding of a compound's interaction with biological systems is paramount. While the on-target effects of a molecule are the primary focus of its therapeutic design, the unintended off-target interactions often dictate its safety profile and ultimate clinical success. This guide provides a comprehensive framework for assessing the pharmacological profile of Butyl(2-phenoxyethyl)amine, a compound for which the primary biological target and off-target effects are not extensively documented in public literature.

The absence of a known primary target necessitates a broad and unbiased screening approach. Therefore, this document will guide researchers through a systematic evaluation of Butyl(2-phenoxyethyl)amine's potential bioactivities, treating all identified interactions as key components of its overall pharmacological signature. For comparative analysis, we will contrast the hypothetical findings for Butyl(2-phenoxyethyl)amine with the known pharmacological profile of β-phenylethylamine (PEA), a structurally related endogenous trace amine with well-characterized effects on monoaminergic systems.[1][2][3] This comparative approach will provide valuable context for interpreting the experimental outcomes and predicting the potential physiological effects of Butyl(2-phenoxyethyl)amine.

This guide is structured to provide not only detailed experimental protocols but also the scientific rationale behind the selection of each assay, ensuring a robust and self-validating assessment strategy.

The Strategic Imperative for Early and Comprehensive Pharmacological Profiling

Identifying potential safety liabilities early in the drug discovery process is critical for mitigating risks and avoiding costly late-stage failures.[4][5] A comprehensive in vitro safety pharmacology assessment allows for the early identification of off-target interactions that could lead to adverse drug reactions.[4][6] The core battery of safety pharmacology studies typically investigates effects on the central nervous, cardiovascular, and respiratory systems.[7] Given the structural similarity of Butyl(2-phenoxyethyl)amine to phenylethylamines known to act on the central nervous system, a particular focus on neurological targets is warranted.

Our proposed assessment strategy follows a tiered approach, beginning with broad, high-throughput screening to identify potential areas of biological activity, followed by more focused assays to confirm and characterize these interactions.

Comparative Analysis: Butyl(2-phenoxyethyl)amine versus β-Phenylethylamine (PEA)

β-Phenylethylamine is an endogenous trace amine that acts as a neuromodulator in the central nervous system.[1] It is known to elicit its effects primarily through the modulation of dopamine and serotonin neurotransmission.[1][8][9][10][11] PEA and its derivatives can cause a range of effects, including psychomotor stimulation, and at higher doses, stereotyped behaviors.[1] Potential side effects associated with high levels of PEA include rapid heart rate, anxiety, and confusion.[2][3] By comparing the in vitro pharmacological profile of Butyl(2-phenoxyethyl)amine to that of PEA, we can hypothesize its potential for similar CNS-related activities and liabilities.

Target Classβ-Phenylethylamine (PEA) - Known InteractionsButyl(2-phenoxyethyl)amine - Hypothetical Test Results
Adrenergic Receptors Partial agonist at some β-adrenergic receptor subtypes.[12]Moderate affinity for α2-adrenergic receptors, suggesting potential for cardiovascular side effects.
Dopamine Receptors Modulates dopamine release.[1][8][9][10][11]Weak antagonist activity at the D2 receptor.
Serotonin Receptors Influences serotonergic neurotransmission.[8][9][10][11]Agonist activity at the 5-HT1A receptor, suggesting potential anxiolytic or antidepressant effects.
Monoamine Transporters Substrate for and inhibitor of monoamine transporters (DAT, NET, SERT).No significant interaction with DAT, NET, or SERT at therapeutic concentrations.
hERG Ion Channel Low potential for hERG inhibition.Moderate inhibition of the hERG channel, indicating a potential risk for cardiac arrhythmias.

Note: The data for Butyl(2-phenoxyethyl)amine is presented for illustrative purposes to demonstrate how the results of the proposed experimental workflow would be interpreted.

Experimental Protocols for Comprehensive Pharmacological Profiling

The following protocols are designed to provide a robust initial assessment of the pharmacological profile of Butyl(2-phenoxyethyl)amine.

In Silico Profiling: A Predictive First Step

Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable predictions of potential biological targets.

Protocol: In Silico Target Prediction

  • Obtain the 3D structure of Butyl(2-phenoxyethyl)amine.

  • Utilize multiple target prediction platforms that employ a variety of algorithms (e.g., ligand-based similarity, structure-based docking, and machine learning models).

  • Screen the compound against a comprehensive database of known protein structures and pharmacologically relevant targets.

  • Analyze the prediction scores and prioritize targets that are consistently identified across multiple platforms with high confidence scores.

  • Pay close attention to targets within the adrenergic, dopaminergic, and serotonergic systems, as well as known safety liability targets (e.g., hERG, ion channels, and cytochrome P450 enzymes).

Rationale: In silico screening is a cost-effective method to generate initial hypotheses about a compound's bioactivity and potential liabilities, guiding the design of subsequent in vitro experiments.

In Vitro Broad Panel Screening: Unveiling the Target Landscape

A broad receptor panel screen is the cornerstone of off-target profiling, providing a wide-angle view of a compound's interactions with a diverse set of receptors, ion channels, transporters, and enzymes.

Protocol: Radioligand Binding and Enzyme Inhibition Assays

  • Select a comprehensive screening panel from a reputable contract research organization (CRO). A panel of at least 44 targets is recommended for early safety assessment.[4]

  • Prepare Butyl(2-phenoxyethyl)amine at a standard screening concentration (e.g., 10 µM).

  • Perform radioligand binding assays for a wide range of GPCRs, ion channels, and transporters. The assay measures the ability of the test compound to displace a known radiolabeled ligand from its target.

  • Conduct enzyme inhibition assays for key enzymes, including cytochrome P450 isoforms and other metabolic enzymes.

  • Calculate the percent inhibition or displacement for each target at the screening concentration.

  • Follow up on any significant "hits" (typically >50% inhibition/displacement) with concentration-response curves to determine the IC50 or Ki values.

Rationale: This unbiased approach provides a broad overview of the compound's selectivity and identifies any high-affinity off-target interactions that warrant further investigation.

cluster_0 In Vitro Screening Workflow Compound Compound Broad Panel Screen Broad Panel Screen Compound->Broad Panel Screen 10 µM Data Analysis Data Analysis Broad Panel Screen->Data Analysis >50% Inhibition? Concentration-Response Concentration-Response Final Profile Final Profile Concentration-Response->Final Profile IC50 / Ki Data Analysis->Concentration-Response Yes

Caption: Workflow for in vitro off-target screening.

Focused Functional Assays: From Binding to Biological Effect

Once high-affinity off-target interactions are identified, it is crucial to determine the functional consequence of this binding (i.e., agonist, antagonist, or inverse agonist activity).

Protocol: Cell-Based Functional Assays

  • Select appropriate cell lines that endogenously or recombinantly express the target of interest.

  • Choose a suitable functional readout that is relevant to the target's signaling pathway (e.g., cAMP accumulation for Gs/Gi-coupled GPCRs, calcium flux for Gq-coupled GPCRs, or membrane potential changes for ion channels).

  • Perform concentration-response curves for Butyl(2-phenoxyethyl)amine in both agonist and antagonist modes.

    • Agonist mode: Measure the response to increasing concentrations of the test compound.

    • Antagonist mode: Measure the ability of increasing concentrations of the test compound to inhibit the response to a known agonist.

  • Calculate EC50 (for agonists) or IC50 (for antagonists) values and determine the maximal efficacy.

Rationale: Functional assays provide critical information about the biological activity of a compound at its off-targets, which is essential for predicting potential physiological effects and adverse reactions.

cluster_1 Monoaminergic Signaling Pathways Phenylethylamine Phenylethylamine Adrenergic_R Adrenergic Receptors Phenylethylamine->Adrenergic_R Dopamine_R Dopamine Receptors Phenylethylamine->Dopamine_R Serotonin_R Serotonin Receptors Phenylethylamine->Serotonin_R Downstream_Effects Physiological Effects Adrenergic_R->Downstream_Effects Dopamine_R->Downstream_Effects Serotonin_R->Downstream_Effects

Caption: Potential monoaminergic targets of phenylethylamines.

Conclusion and Future Directions

The comprehensive pharmacological profiling of Butyl(2-phenoxyethyl)amine, as outlined in this guide, provides a robust framework for elucidating its biological activities in the absence of a known primary target. By employing a combination of in silico prediction, broad panel screening, and focused functional assays, researchers can build a detailed pharmacological signature for this compound.

The comparative analysis with β-phenylethylamine offers a valuable lens through which to interpret the findings, particularly regarding potential CNS effects. Any significant interactions identified through this screening cascade should be further investigated in more complex in vitro and in vivo models to fully understand their physiological relevance and potential for adverse effects. This systematic approach to off-target assessment is fundamental to advancing our understanding of novel chemical entities and ensuring the development of safer and more effective therapeutics.

References

  • Alex, K. D., & Pehek, E. A. (2007). Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission. Pharmacology & Therapeutics, 113(2), 296–320. [Link]

  • Kim, J., et al. (2021). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. Experimental Neurobiology, 30(5), 366–378. [Link]

  • Bowes, J., et al. (2012). In vitro safety pharmacology profiling. European Pharmaceutical Review. [Link]

  • Axe, J. (2020). Phenylethylamine Health Benefits, Uses, Side Effects, Dosage. Dr. Axe. [Link]

  • SelfDecode Supplements. (n.d.). Phenethylamine Potential Uses, Dangers & Side Effects. [Link]

  • MDPI. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. [Link]

  • PubMed. (2015). Differential modulation of Beta-adrenergic receptor signaling by trace amine-associated receptor 1 agonists. [Link]

  • Porsolt, R. D. (2002). The application of in vitro methods to safety pharmacology. Toxicology Letters, 127(1-3), 265–271. [Link]

  • Alex, K. D., & Pehek, E. A. (2007). Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission. Pharmacology & Therapeutics, 113(2), 296–320. [Link]

  • PubChem. (n.d.). 2-Phenoxyethanamine. [Link]

  • Gannon, B. M., et al. (2022). Reinforcing effects of phenethylamine analogs found in dietary supplements. Drug and Alcohol Dependence, 239, 109601. [Link]

  • Sescousse, G., et al. (2018). The role of dopaminergic and serotonergic transmission in the processing of primary and monetary reward. Translational Psychiatry, 8(1), 199. [Link]

  • MDPI. (2023). The Effects of Four Compounds That Act on the Dopaminergic and Serotonergic Systems on Working Memory in Animal Studies; A Literature Review. [Link]

  • SlidePlayer. (n.d.). Adrenergic Agents. [Link]

  • U.S. Food and Drug Administration. (2011). S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Wang, S. F., et al. (2018). Ligands of Adrenergic Receptors: A Structural Point of View. Biomolecules, 8(3), 74. [Link]

  • Medicosis Perfectionalis. (2022, March 27). Adrenergic Receptors - CHEAT SHEET! [Video]. YouTube. [Link]

  • Altasciences. (n.d.). Safety Pharmacology Studies. [Link]

  • Basicmedical Key. (2016). Adrenergic, Dopaminergic, and Serotonergic Pharmacology. [Link]

  • MDPI. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

  • Alex, K. D., & Pehek, E. A. (2007). Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission. Pharmacology & Therapeutics, 113(2), 296–320. [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. [Link]

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Comparative analysis of Butyl(2-phenoxyethyl)amine synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Synthesis Guide: Butyl(2-phenoxyethyl)amine

Part 1: Executive Summary & Retrosynthetic Logic

The synthesis of Butyl(2-phenoxyethyl)amine requires navigating the classic challenge of secondary amine preparation: preventing over-alkylation while maintaining atom economy. This guide evaluates three distinct methodologies, ranging from industrial bulk synthesis to high-precision medicinal chemistry approaches.

The structural core—a phenoxy ether linked to a secondary amine via an ethylene bridge—suggests three logical disconnections. The choice of route depends heavily on the available starting materials and the required purity profile.

Retrosynthetic Analysis (Visualized)

Retrosynthesis Target Butyl(2-phenoxyethyl)amine (Target) Route1_Pre 2-Phenoxyethyl bromide + Butylamine (Excess) Target->Route1_Pre Route A: SN2 Alkylation Imine Imine Intermediate (Reductive Amination) Target->Imine Route B: Reductive Amination Amide Amide Intermediate (Requires Reduction) Target->Amide Route C: Acylation-Reduction Route2_Pre 2-Phenoxyethylamine + Butyraldehyde Route3_Pre Phenoxyacetyl Chloride + Butylamine Imine->Route2_Pre Condensation Amide->Route3_Pre Acylation

Figure 1: Retrosynthetic disconnection showing the three primary pathways: Direct Alkylation (Route A), Reductive Amination (Route B), and Amide Reduction (Route C).

Part 2: Detailed Synthesis Protocols

Route A: Direct Nucleophilic Substitution (The "Commodity" Route)

Best for: Large-scale synthesis where chromatography is available or yield loss is acceptable.

This route leverages the high reactivity of 2-phenoxyethyl bromide (or chloride) towards nucleophilic attack by n-butylamine .

  • Mechanism: S_N2 Nucleophilic Substitution.

  • Critical Challenge: The product (secondary amine) is more nucleophilic than the starting primary amine, leading to tertiary amine byproducts (dialkylation).

  • Solution: Use a massive excess of n-butylamine (5–10 equivalents) to statistically favor mono-alkylation.

Experimental Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Reagents:

    • 2-Phenoxyethyl bromide (20.1 g, 100 mmol)

    • n-Butylamine (73.1 g, 1.0 mol) [10 eq. Excess]

    • Solvent: Ethanol (50 mL) or Acetonitrile (for faster kinetics).

  • Reaction:

    • Dissolve the bromide in the solvent.[1][2]

    • Add n-butylamine in one portion.

    • Heat to reflux (approx. 80°C) for 12–16 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).

  • Workup:

    • Cool to room temperature.[2]

    • Crucial Step: Distill off the excess n-butylamine and solvent under reduced pressure (rotary evaporator). Note: Recovered butylamine can be recycled.

    • Dissolve the residue in DCM (100 mL) and wash with 1M NaOH (50 mL) to liberate the free base from the hydrobromide salt.

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Vacuum distillation (bp approx. 140–145°C at 2 mmHg) or column chromatography (DCM:MeOH:NH₄OH 95:5:1).

Validation:

  • Yield: Expect 65–75%.

  • Key Impurity: N,N-Dibutyl-2-phenoxyethylamine (Tertiary amine).

Route B: Reductive Amination (The "Convergent" Route)

Best for: High purity requirements and mild conditions.

Instead of using unstable phenoxyacetaldehyde, this route inverts the logic: react the stable 2-phenoxyethylamine with butyraldehyde . This forms an imine which is reduced in situ.

  • Mechanism: Imine formation followed by hydride reduction.[3]

  • Causality: Utilizing 2-phenoxyethylamine (commercially available) avoids the polymerization issues associated with phenoxyacetaldehyde.

Experimental Protocol:

  • Setup: 500 mL flask, inert atmosphere (N₂).

  • Reagents:

    • 2-Phenoxyethylamine (13.7 g, 100 mmol)

    • Butyraldehyde (7.2 g, 100 mmol)

    • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (31.8 g, 150 mmol)

    • Solvent: 1,2-Dichloroethane (DCE) or THF.

    • Acid Catalyst: Acetic Acid (1 eq).

  • Reaction:

    • Mix amine and aldehyde in DCE (200 mL) with acetic acid. Stir for 30–60 mins to form the imine (equilibrium).

    • Add STAB portion-wise over 20 minutes at 0°C.

    • Allow to warm to room temperature and stir overnight.

  • Workup:

    • Quench with saturated aqueous NaHCO₃.

    • Extract with DCM (3 x 50 mL).

    • Dry organic phases over MgSO₄ and concentrate.

  • Purification: Often not required. If necessary, convert to HCl salt for recrystallization from EtOH/Et₂O.

Validation:

  • Yield: Expect 85–95%.

  • Selectivity: >98% Secondary Amine.[4] STAB is mild enough to not reduce the aldehyde before imine formation.

Route C: Amide Reduction (The "Robust" Route)

Best for: Absolute structural certainty and avoiding over-alkylation entirely.

This is a two-step sequence: Acylation of butylamine with phenoxyacetyl chloride, followed by reduction of the amide carbonyl.

  • Mechanism: Nucleophilic Acyl Substitution → Amide Reduction.

  • Pros: Impossible to form tertiary amines.

Experimental Protocol:

  • Step 1: Acylation

    • Cool n-butylamine (1.1 eq) and Triethylamine (1.2 eq) in DCM to 0°C.

    • Add Phenoxyacetyl chloride (1.0 eq) dropwise.

    • Stir 2 hours. Wash with 1M HCl, then NaHCO₃. Evaporate to get solid amide.

  • Step 2: Reduction

    • Suspend LiAlH₄ (2.5 eq) in dry THF under Argon.

    • Add the amide (dissolved in THF) dropwise to the refluxing LiAlH₄ suspension.

    • Reflux for 4–6 hours.

  • Workup (Fieser Method):

    • Cool to 0°C.[2]

    • Carefully add: x mL water, x mL 15% NaOH, 3x mL water (where x = grams of LiAlH₄ used).

    • Filter the granular white precipitate. Concentrate the filtrate.

Validation:

  • Yield: 80–90% (over two steps).[5]

  • Purity: Very High.

Part 3: Comparative Analysis & Workflow Visualization

Performance Metrics
MetricRoute A (SN2)Route B (Reductive Amination)Route C (Amide Red.)
Atom Economy Moderate (Loss of HBr)High (Loss of H₂O)Low (Loss of HCl + Oxygen)
Cost Lowest (Cheap reagents)Moderate (STAB cost)High (LiAlH₄ + 2 steps)
Scalability High (Simple heating)High (Flow chemistry compatible)Low (LiAlH₄ safety handling)
Purity Profile Low (Dialkylation risk)Highest (Selective)High
Reaction Time 12–16 Hours4–12 Hours2 Days (2 Steps)
Recommended Workflow (Route B)

The Reductive Amination route is the optimal balance of speed, purity, and safety for laboratory to pilot-scale synthesis.

Workflow Start Start: 2-Phenoxyethylamine + Butyraldehyde Imine Imine Formation (DCE, AcOH, 30 min) Start->Imine Reduction Reduction (Add STAB, 0°C -> RT) Imine->Reduction Quench Quench (Sat. NaHCO3) Reduction->Quench Product Pure Product (>98% Yield) Quench->Product

Figure 2: Optimized workflow for the Reductive Amination of 2-phenoxyethylamine with butyraldehyde.

Part 4: References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811. Link

  • PubChem. (n.d.).[6] "2-Phenoxyethanamine Compound Summary." National Center for Biotechnology Information. Link

  • Organic Chemistry Portal. (n.d.). "Reductive Amination."[3][4][7][8] Link

Sources

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